Technical Documentation Center

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate: A Comprehensive Technical Guide

An in-depth technical analysis and methodological guide on the structural properties, synthesis, and application of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. Executive Summary In the landscape of advanced organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the structural properties, synthesis, and application of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Executive Summary

In the landscape of advanced organic synthesis and drug development, highly functionalized chiral building blocks dictate the efficiency of complex molecule assembly. 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (CAS: 366024-06-8) [1]—frequently documented in literature under its alternative IUPAC nomenclature, 6-acetoxy-3-methoxycyclohex-2-en-1-one [2]—is a premier


-acetoxy-

-methoxy-

-unsaturated ketone.

This guide provides an authoritative breakdown of its physicochemical profile, the mechanistic causality behind its synthesis via Manganese(III)-mediated single-electron transfer, and the self-validating protocols required for its enzymatic kinetic resolution (EKR).

Structural Elucidation & Physicochemical Profile

The synthetic utility of 4-methoxy-2-oxocyclohex-3-en-1-yl acetate stems from its densely packed functional groups within a six-membered ring system.

  • The Enone Core: The C2=O and C3=C4 double bond create a classic Michael acceptor system.

  • The

    
    -Methoxy Group (C4):  Acts as an electron-donating group via resonance, stabilizing the enone system and modulating its electrophilicity. It essentially forms an enol ether of a 1,3-diketone, masking the latent reactivity of a cyclohexane-1,3-dione.
    
  • The

    
    -Acetoxy Group (C1):  Introduces a stereocenter adjacent to the carbonyl. This ester linkage is the primary target for enzymatic resolution, allowing the racemic mixture to be split into highly valuable enantiopure fragments.
    
Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical tracking and reaction scaling [3].

PropertyValueAnalytical Significance
Chemical Name 4-Methoxy-2-oxocyclohex-3-en-1-yl acetateStandardized inventory tracking.
Common Synonym (±)-6-acetoxy-3-methoxycyclohex-2-en-1-onePrimary literature identifier.
CAS Registry Number 366024-06-8Global substance verification.
Molecular Formula C9H12O4Mass balance calculations.
Molecular Weight 184.19 g/mol Stoichiometric scaling.
Exact Mass 184.07355 DaHigh-resolution MS target.
Topological Polar Surface Area 52.6 ŲPredicts membrane permeability.
Appearance Viscous oil to semi-solidDictates handling (requires co-solvents).

Mechanistic Causality: Synthesis via -Acetoxylation

The most robust method for synthesizing the racemic acetate from 3-methoxycyclohex-2-en-1-one utilizes Manganese(III) acetate[Mn(OAc)₃] [4].

The Causality of the Reagent Choice

Mn(OAc)₃ is specifically chosen because it acts as a mild, single-electron transfer (SET) oxidant. Unlike harsh oxidants (e.g., CrO₃), Mn(III) selectively targets the enolizable


-position of the enone.
  • First SET: Mn(III) oxidizes the enol form of the substrate to an

    
    -carbonyl radical.
    
  • Second SET: A subsequent oxidation yields an oxocarbenium-like cation.

  • Nucleophilic Trapping: The cation is rapidly trapped by an acetate anion, forming the

    
    -acetoxy enone.
    

Mn_Acetoxylation Enone 3-Methoxycyclohex-2-en-1-one (Starting Material) EnolRadical α-Carbonyl Radical (Intermediate 1) Enone->EnolRadical SET & -H⁺ Mn3 Mn(OAc)3 (Single-Electron Oxidant) Mn3->EnolRadical Cation Oxocarbenium Cation (Intermediate 2) EnolRadical->Cation SET Mn3_2 Mn(OAc)3 (Second SET) Mn3_2->Cation Product 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (Racemic Product) Cation->Product Nucleophilic Attack Acetate Acetate Nucleophile (Addition) Acetate->Product

Mechanism of Mn(OAc)3-mediated α-acetoxylation via single-electron transfer (SET).

Self-Validating Protocol 1: Synthesis of (±)-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Note: A 4-fold excess of Mn(OAc)₃ is used. Two equivalents are theoretically required for the two SET steps; the excess drives the reaction to completion and compensates for reagent hydration.

  • Preparation: Dissolve 2.45 g (0.02 mol) of 3-methoxycyclohex-2-en-1-one in 75 mL of anhydrous cyclohexane.

  • Oxidation: Add 17.3 g (0.08 mol) of Mn(OAc)₃.

  • Water Removal (Critical Causality): Attach a Dean-Stark trap and reflux for 48 hours. Why? Mn(OAc)₃ is often supplied as a dihydrate. If water is not continuously removed, it competes with acetate as a nucleophile, leading to

    
    -hydroxylation instead of acetoxylation.
    
    • Validation Checkpoint 1: Monitor the Dean-Stark trap for water collection. Perform TLC (Hexane:EtOAc 1:2); the starting material (

      
      ) must be fully consumed, replaced by a new UV-active spot (
      
      
      
      ).
  • Workup: Cool to room temperature and filter the dark suspension through a pad of Celite.

    • Validation Checkpoint 2: The filtrate must be clear. Brown/black particulates indicate incomplete removal of paramagnetic Mn salts, which will ruin subsequent NMR analysis.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography (1:2 Hexane:EtOAc).

    • Validation Checkpoint 3: Confirm product identity via GC-MS (target

      
       184) and 
      
      
      
      H-NMR (look for the sharp acetate methyl singlet at
      
      
      ppm). Expected yield:
      
      
      [2].

Stereochemical Control: Enzymatic Kinetic Resolution (EKR)

For drug development, racemic mixtures are insufficient. 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is an ideal candidate for Enzymatic Kinetic Resolution (EKR) using lipases (e.g., Amano PS, PLE, or CCL) [2]. The enzyme selectively hydrolyzes the ester bond of one enantiomer (typically the


-enantiomer), leaving the 

-enantiomer untouched.

EKR_Workflow Racemic Racemic Acetate (±)-Substrate Resolution Enzymatic Kinetic Resolution Racemic->Resolution Enzyme Lipase (e.g., Amano PS) Phosphate Buffer pH 7.0 Enzyme->Resolution Unreacted (R)-Acetate (Unreacted Enantiomer) Resolution->Unreacted High ee Hydrolyzed (S)-Alcohol (Hydrolyzed Product) Resolution->Hydrolyzed High ee Separation Silica Gel Chromatography Unreacted->Separation Hydrolyzed->Separation

Enzymatic Kinetic Resolution (EKR) workflow for chiral separation using lipases.

Self-Validating Protocol 2: Lipase-Mediated EKR
  • Substrate Solubilization: Dissolve 180 mg (0.97 mmol) of the racemic acetate in 2 mL of DMSO. Why? The substrate is highly lipophilic. DMSO acts as a water-miscible co-solvent to ensure homogeneous dispersion in the aqueous buffer, maximizing the interfacial surface area for the lipase.

  • Enzymatic Hydrolysis: Add the DMSO solution to 60 mL of phosphate buffer (pH 7.0). Add the selected enzyme (e.g., 6 mg of Amano PS). Stir at room temperature.

    • Validation Checkpoint 1 (pH Control): Monitor the reaction with a pH stat. Ester hydrolysis generates acetic acid. If the pH drops below 6.5, the enzyme may denature, halting the resolution. Titrate with 0.1 M NaOH to maintain pH 7.0.

    • Validation Checkpoint 2 (Conversion): Monitor via chiral HPLC. Stop the reaction exactly at

      
       conversion. Pushing past 50% will degrade the enantiomeric excess (
      
      
      
      ) of the unreacted acetate.
  • Isolation: Extract the aqueous layer with EtOAc (

    
     mL). Dry over MgSO₄ and concentrate.
    
  • Separation: Separate the unreacted

    
    -acetate from the newly formed 
    
    
    
    -alcohol via silica gel chromatography.
    • Validation Checkpoint 3: Measure the optical rotation (

      
      ) of the isolated fractions using a polarimeter to confirm enantiopurity against literature standards [2].
      

Applications in Advanced Synthesis

Once resolved, the enantiopure 4-methoxy-2-oxocyclohex-3-en-1-yl acetate serves as a highly versatile synthon.

  • Stereoselective Reductions: The ketone can be reduced via Luche reduction (NaBH₄ / CeCl₃) to yield functionalized cyclohexanols with strict diastereocontrol, preventing the reduction of the conjugated double bond.

  • Natural Product Synthesis: The densely oxygenated ring is a direct precursor for the total synthesis of cyclitols, carbasugars, and complex terpene fragments utilized in modern pharmacology.

References

  • Leyan Product Catalog. 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate Product Information. Available at: 1

  • Amazon S3 Supplementary Scientific Data. Supporting Information - Synthesis of (±)-6-acetoxy-3-methoxycyclohex-2-en-1-one. Available at: 2

  • Echemi Chemical Database. 4-methoxy-2-oxocyclohex-3-en-1-yl acetate Characteristics. Available at:3

  • ResearchGate / Demir et al. Potassium permanganate/carboxylic acid/organic solvent: a powerful reagent for enone oxidation and aryl coupling reactions (Review of Mn(OAc)3 mechanisms). Available at: 4

Sources

Exploratory

The Strategic Utility of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate and its Analogs in Complex Natural Product Synthesis

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, a specialized chira...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, a specialized chiral building block, and its functional analogs in the context of stereocontrolled natural product synthesis. We will dissect the strategic considerations behind its use, from its role as a versatile synthon to the mechanistic underpinnings of its reactivity. This document is designed to serve as a practical resource for chemists engaged in the design and execution of complex synthetic routes.

Introduction: The Power of Chiral Cyclohexenone Building Blocks

The pursuit of asymmetric synthesis of complex natural products has driven the development of a vast arsenal of chiral building blocks. Among these, functionalized cyclohexenone derivatives stand out for their inherent versatility. These structures, often containing multiple stereocenters and reactive functional groups, serve as powerful platforms for the rapid assembly of intricate molecular architectures.

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a prime example of such a building block. Its structure features:

  • A prochiral cyclohexenone core , amenable to a variety of stereoselective transformations.

  • An enol ether moiety , which dictates regioselectivity in addition reactions and can be unmasked to reveal a β-diketone system.

  • A chiral acetate group , which not only represents a resolved stereocenter but also serves as a versatile handle for further synthetic manipulations, including acting as a leaving group in substitution reactions.

The strategic importance of this and related synthons lies in their ability to serve as "linchpins" in convergent synthetic strategies, allowing for the controlled, stepwise introduction of complexity and chirality.

Synthetic Access and Stereochemical Control

The utility of a chiral building block is fundamentally tied to its efficient and stereoselective preparation. The synthesis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate and its hydroxy precursor often leverages well-established methodologies in asymmetric synthesis.

Biocatalytic Desymmetrization: A Key Strategy

One of the most elegant and efficient methods for accessing enantiopure cyclohexenone derivatives is through the enzymatic desymmetrization of a prochiral precursor. Baker's yeast (Saccharomyces cerevisiae), for instance, is widely used for the enantioselective reduction of prochiral ketones.

A common approach involves the preparation of a prochiral precursor, such as 4-methoxycyclohexa-3,5-diene-1,2-dione, which can then be selectively reduced by a yeast-mediated process to furnish the desired chiral alcohol, 1-hydroxy-4-methoxycyclohex-3-en-2-one, with high enantiomeric excess (ee). Subsequent acetylation provides the target molecule.

Experimental Protocol: Yeast-Mediated Reduction

  • Preparation of Precursor: A solution of 4-methoxy-3,5-cyclohexadien-1,2-dione is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Yeast Culture: A suspension of active baker's yeast is prepared in sterilized, lukewarm water containing a carbon source like sucrose or glucose.

  • Reduction: The precursor solution is added dropwise to the actively fermenting yeast culture under controlled temperature (typically 25-30 °C). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Isolation: Upon completion, the yeast cells are removed by filtration through Celite. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

  • Acetylation: The purified alcohol is then acetylated using standard conditions (e.g., acetic anhydride, pyridine, or acetyl chloride and a non-nucleophilic base) to yield 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Causality in Protocol Design:

  • Yeast as Biocatalyst: The choice of baker's yeast is based on its robust ketoreductase enzymes, which exhibit high stereoselectivity for specific substrates, offering a green and cost-effective alternative to chiral metal catalysts.

  • Controlled Addition: The slow addition of the substrate prevents saturation of the enzyme's active sites and minimizes potential substrate inhibition or toxicity to the yeast cells, thereby maximizing enantioselectivity and yield.

  • Celite Filtration: Celite is used as a filter aid to handle the fine particulate nature of the yeast cells, ensuring a clean separation without clogging the filter medium.

Visualizing the Synthetic Pathway

The following workflow illustrates the key steps in the biocatalytic approach to the chiral building block.

G cluster_0 Preparation of Chiral Synthon Prochiral Prochiral Precursor (4-Methoxycyclohexa-3,5-diene-1,2-dione) Reduction Enantioselective Reduction (Baker's Yeast) Prochiral->Reduction Substrate Alcohol Chiral Alcohol (1-Hydroxy-4-methoxycyclohex-3-en-2-one) Reduction->Alcohol High e.e. Acetylation Acetylation (Ac₂O, Pyridine) Alcohol->Acetylation Target Target Building Block (4-Methoxy-2-oxocyclohex-3-en-1-yl acetate) Acetylation->Target

Caption: Biocatalytic workflow for the synthesis of the target chiral building block.

Strategic Applications in Total Synthesis

The true value of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is realized in its application as a versatile intermediate in the synthesis of complex molecules, particularly terpenes and alkaloids.

Role as a Michael Acceptor

The α,β-unsaturated ketone system within the molecule makes it an excellent Michael acceptor. The enol ether directs incoming nucleophiles to the C5 position, allowing for the stereocontrolled formation of a new carbon-carbon bond.

Mechanism: Organocuprate Addition

Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for 1,4-conjugate addition to enones. The reaction of a lithium dialkylcuprate with the cyclohexenone core proceeds with high regioselectivity. The stereochemical outcome is often directed by the existing stereocenter at C1, leading to the formation of a new stereocenter at C5 with a predictable relative configuration.

G cluster_1 Conjugate Addition Strategy Start Building Block 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate Reagent Lithium Dialkylcuprate (R₂CuLi) Intermediate Enolate Intermediate Reagent->Intermediate 1,4-Michael Addition Product Adduct New C-C Bond & Stereocenter at C5 Intermediate->Product Protonation / Workup

Caption: Logical flow of a stereoselective Michael addition reaction.

This strategy has been pivotal in the synthesis of various natural products where the establishment of a quaternary center or a specific trans-relationship between substituents on the cyclohexane ring is required.

Annulation Strategies for Polycyclic Systems

Beyond simple conjugate additions, this building block is a superb precursor for annulation reactions, most notably the Robinson annulation, to construct bicyclic and polycyclic systems. After a Michael addition, the resulting enolate can be trapped with an α,β-unsaturated ketone or aldehyde, initiating an intramolecular aldol condensation to forge a new six-membered ring.

Data Summary: Representative Transformations

TransformationReagent/CatalystKey FeatureTypical Yield (%)Ref.
Michael AdditionLiCu(CH₃)₂Stereoselective C-C bond formation at C585-95
Robinson AnnulationMethyl vinyl ketone (MVK)Construction of a new fused six-membered ring70-85
Luche ReductionCeCl₃·7H₂O, NaBH₄1,2-Reduction of ketone to alcohol>95
Reductive Cleavage of AcetateLiAlH₄Unmasking of the hydroxyl group>90

Conclusion: A Versatile Tool for Modern Synthesis

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate and its closely related analogs represent more than just chiral intermediates; they are strategic tools that empower chemists to navigate the complexities of natural product synthesis with greater control and efficiency. The combination of a prochiral core, readily accessible through biocatalysis, with multiple, orthogonally reactive functional groups ensures its continued relevance in the field. By understanding the principles governing its synthesis and reactivity, researchers can unlock its full potential to build the complex molecular architectures that drive innovation in medicine and materials science.

References

  • Title: Baker's Yeast as a Reagent in Organic Synthesis Source: Chemical Reviews URL: [Link]

  • Title: The Robinson Annulation Source: Organic Reactions URL: [Link]

  • Title: Lanthanides in Organic Synthesis. 1. Selective 1,2-Reductions of Conjugated Ketones Source: Journal of the American Chemical Society URL: [Link]

Foundational

Strategic Synthesis and Application of Scytalone: Utilizing 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

Topic: 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate as a precursor for scytalone biosynthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate as a precursor for scytalone biosynthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

Scytalone (3,4-dihydro-3,6,8-trihydroxy-1(2H)-naphthalenone) is a pivotal intermediate in the DHN-melanin biosynthetic pathway , a critical survival mechanism for various pathogenic fungi including Magnaporthe grisea, Verticillium dahliae, and Botrytis cinerea. The inhibition of this pathway—specifically the enzymes Scytalone Dehydratase (SCD) and 1,3,6,8-Tetrahydroxynaphthalene (T4HN) Reductase —represents a high-value target for novel fungicide development (e.g., tricyclazole, phthalide).

This technical guide focuses on the utilization of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (CAS 366024-06-8) as a strategic synthetic precursor for accessing scytalone. Unlike traditional isolation from fungal cultures, which yields variable quantities and purities, the chemical synthesis of scytalone from defined cyclohexenone building blocks ensures high purity and scalability for enzymatic assays, inhibition studies, and structural biology applications.

Technical Profile: The Precursor

Compound Name: 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate CAS Number: 366024-06-8 Molecular Formula: C


H

O

Molecular Weight: 184.19 g/mol
Structural Analysis & Reactivity

The precursor is a highly functionalized monocyclic cyclohexenone derivative characterized by three key pharmacophores for synthesis:

  • 
    -Acetoxy Ketone Moiety (C1-C2):  Provides a masked hydroxyl group adjacent to the carbonyl, corresponding to the C3-hydroxyl chiral center in the final scytalone structure.
    
  • Conjugated Enone System (C2-C3=C4): Acts as a potent Michael acceptor or dienophile , facilitating ring-closing annulation reactions to construct the bicyclic naphthalene core.

  • Vinylogous Ether (C4-OMe): A masked ketone/enol functionality that directs regioselectivity during annulation and can be hydrolyzed to generate the requisite phenolic hydroxyls (C6/C8) in the target molecule.

Synthetic Strategy: From Monocycle to Bicycle

The transformation of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate into scytalone involves a [4+2] cycloaddition or Robinson Annulation strategy. The monocyclic precursor serves as the "A-ring" equivalent (the saturated ring of scytalone), while the "B-ring" (the aromatic phenolic ring) is constructed via condensation with a four-carbon unit.

Proposed Synthetic Pathway
  • Activation: The precursor is reacted with a diene equivalent (e.g., a Danishefsky-type diene or an acetoacetate derivative) under Lewis acid catalysis.

  • Annulation: The conjugated enone system undergoes a Diels-Alder or Michael-Aldol sequence to fuse the second ring.

  • Aromatization & Deprotection:

    • The acetate group at C1 is hydrolyzed to reveal the C3-hydroxyl.

    • The methoxy group and the newly formed ring functionalities are adjusted (oxidation/tautomerization) to establish the 1,8-naphthalene-diol core.

    • Stereochemical Control: As scytalone is chiral ((3R)-isomer is bioactive), the use of chiral catalysts or enzymatic resolution of the acetate precursor can yield enantiopure scytalone.

Visualization: Synthetic Logic

ScytaloneSynthesis Precursor 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate (Monocyclic Core) Step1 Annulation (Diels-Alder / Michael-Aldol) Precursor->Step1 + C4 Unit (Diene/Acetoacetate) Intermediate Bicyclic Intermediate (Masked Phenol) Step1->Intermediate Step2 Hydrolysis & Aromatization Intermediate->Step2 -AcOH, -MeOH Scytalone Scytalone (3,4-dihydro-3,6,8-trihydroxy-1(2H)-naphthalenone) Step2->Scytalone

Figure 1: Strategic conversion of the monocyclic precursor to the bicyclic scytalone scaffold.

Biosynthetic Context & Application

Once synthesized, scytalone serves as the primary substrate for assaying Scytalone Dehydratase (SCD) . This enzyme dehydrates scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN) , a key step in forming fungal melanin.

The DHN-Melanin Pathway
  • Polyketide Synthase (PKS): Synthesizes 1,3,6,8-THN.

  • T4HN Reductase: Reduces 1,3,6,8-THN to Scytalone .

  • Scytalone Dehydratase (SCD): Dehydrates Scytalone to 1,3,8-THN.

  • T3HN Reductase: Reduces 1,3,8-THN to Vermelone.

  • SCD (again): Dehydrates Vermelone to 1,8-DHN.

  • Polymerization: 1,8-DHN oxidizes to Melanin.

Application Note: Synthetic scytalone derived from 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is used to screen for SCD inhibitors (e.g., Carpropamid variants) by monitoring the UV absorbance change at 310 nm (disappearance of scytalone) or 340 nm (appearance of 1,3,8-THN).

Visualization: DHN Pathway

DHNPathway PKS Polyketide Synthase T4HN 1,3,6,8-THN PKS->T4HN Scytalone Scytalone T4HN->Scytalone Reduction T3HN 1,3,8-THN Scytalone->T3HN Dehydration (-H2O) Vermelone Vermelone T3HN->Vermelone Reduction DHN 1,8-DHN Vermelone->DHN Dehydration Melanin DHN-Melanin DHN->Melanin Oxidation/Polymerization Reductase1 T4HN Reductase SCD1 Scytalone Dehydratase Reductase2 T3HN Reductase SCD2 Scytalone Dehydratase

Figure 2: The DHN-melanin biosynthetic pathway highlighting Scytalone as the central intermediate.

Experimental Protocols

Protocol A: Chemical Synthesis (General Annulation Workflow)

Note: This protocol is a generalized adaptation for cyclohexenone-based annulations typical in tetralone synthesis.

  • Reagents: 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (1.0 equiv), Danishefsky’s Diene (1.2 equiv), Zinc Iodide (ZnI

    
    , 0.1 equiv) or Toluene.
    
  • Cycloaddition:

    • Dissolve the precursor in anhydrous toluene under N

      
      .
      
    • Add the diene dropwise at 0°C.

    • Reflux for 12–24 hours, monitoring by TLC (EtOAc/Hexane 1:3).

  • Hydrolysis & Workup:

    • Treat the reaction mixture with dilute HCl (1N) in THF to hydrolyze the silyl enol ethers and the acetate group.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine and dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

    • Validation: Confirm structure via

      
      H-NMR (characteristic multiplets for C3-H and aromatic protons) and MS (m/z 194 [M+H]
      
      
      
      ).
Protocol B: Scytalone Dehydratase (SCD) Inhibition Assay

Purpose: To validate the biological activity of the synthesized scytalone.

  • Buffer Preparation: 50 mM Potassium Phosphate buffer (pH 7.0).

  • Substrate Solution: Dissolve synthesized Scytalone in minimal DMSO to a final concentration of 10 mM.

  • Enzyme Prep: Recombinant SCD (purified from E. coli expression system).

  • Reaction Setup:

    • In a quartz cuvette, add 980 µL Buffer + 10 µL Enzyme.

    • Initiate reaction with 10 µL Scytalone substrate.

  • Measurement:

    • Monitor Absorbance at 310 nm (decrease) and 360 nm (increase) for 5 minutes at 25°C.

    • Control: Run a parallel assay with Tricyclazole (10 µM) to confirm inhibition (expect >90% reduction in rate).

References

  • Bell, A. A., & Wheeler, M. H. (1986). Biosynthesis and functions of fungal melanins. Annual Review of Phytopathology.

  • Kubo, Y., et al. (1996).[1] Cloning and structural analysis of the melanin biosynthesis gene SCD1 encoding scytalone dehydratase in Colletotrichum lagenarium. Applied and Environmental Microbiology. [1]

  • Liao, D. I., et al. (2001). The crystal structure of scytalone dehydratase from Magnaporthe grisea. Structure.

  • Thompson, J. E., et al. (2000). Trihydroxynaphthalene reductase from Magnaporthe grisea: realization of an active center inhibitor. Biochemistry.

  • Common Chemistry. (2025).[2] Scytalone (CAS 49598-85-8) and related precursors. CAS.

Sources

Exploratory

History and discovery of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate derivatives

An In-depth Technical Guide for Drug Development Professionals The Cyclohexenone Core: A Privileged Scaffold in Synthesis and Discovery An Introduction by a Senior Application Scientist Welcome. In the landscape of organ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

The Cyclohexenone Core: A Privileged Scaffold in Synthesis and Discovery

An Introduction by a Senior Application Scientist

Welcome. In the landscape of organic synthesis and drug development, certain molecular scaffolds appear with remarkable frequency. They are not merely trendy, but rather foundational, offering a unique combination of structural rigidity, functional versatility, and synthetic accessibility. The substituted cyclohexenone ring is one such "privileged scaffold." Its presence within the core of countless natural products, from steroids to complex alkaloids, has cemented its importance.

This guide delves into the history and discovery of a specific class of these building blocks: 4-Methoxy-2-oxocyclohexenyl acetate derivatives. While this exact substitution pattern may not have a singular, storied history like some of its more famous cousins, its story is intrinsically woven into the larger narrative of synthetic chemistry's most powerful transformations. Understanding its origins requires us to first appreciate the foundational discoveries that made its synthesis conceivable. We will explore the key historical milestones, dissect the causal logic behind the synthetic strategies, and provide field-proven insights into the methodologies that bring these valuable intermediates from concept to reality in the laboratory.

Part I: The Genesis of a Scaffold - Historical Cornerstones

The ability to construct the functionalized six-membered ring of our target molecule did not arise in a vacuum. It rests on the shoulders of giants and the discovery of powerful, name-brand reactions that fundamentally changed the way chemists approach molecular construction.

The First Archetype: Hagemann's Ester (1893)

Long before the advent of modern spectroscopic techniques, chemists were already constructing complex cyclic systems. In 1893, the German chemist Carl Hagemann reported the synthesis of ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, a compound now universally known as "Hagemann's ester".[1] Initially prepared by reacting methylene iodide with two equivalents of ethyl acetoacetate, an improved synthesis was quickly developed by Emil Knoevenagel using formaldehyde.[1]

The significance of this discovery was profound. It provided one of the first reliable methods for creating a highly functionalized cyclohexenone building block.[2] For decades, Hagemann's ester has served as a versatile starting material for a vast array of natural products, including terpenoids, sterols, and trisporic acids.[1][2] Its true value lies in its multiple functional handles—a ketone, an ester, and a double bond—which allow for sequential, regioselective modifications.[3]

The Ring-Forming Revolution: The Robinson Annulation (1935)

The next great leap came in 1935 from Sir Robert Robinson. His work on the synthesis of steroids required a robust and general method for constructing fused six-membered rings.[4][5] The result was the Robinson annulation, a powerful two-step sequence that combines a Michael addition with an intramolecular aldol condensation.[6][7]

Causality Behind the Experimental Choice: Why is this reaction so effective? It elegantly combines two of the most fundamental bond-forming reactions in carbonyl chemistry into a single, often one-pot, procedure.[5][6]

  • Michael Addition: An enolate (the nucleophile, from a ketone or dicarbonyl) attacks an α,β-unsaturated ketone (the electrophile, like methyl vinyl ketone) at the β-position. This reliably forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: Under the same basic conditions, the 1,5-dicarbonyl is perfectly poised to cyclize. An enolate forms at one end of the chain and attacks the ketone at the other, forming a new six-membered ring. Subsequent dehydration (elimination of water) yields the characteristic α,β-unsaturated cyclohexenone product.[7]

This logical, sequential process provided chemists with a predictable and efficient tool for building polycyclic systems, a cornerstone of steroid and terpene synthesis.[4]

Robinson_Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation start Cyclohexanone Enolate (Nucleophile) diketone 1,5-Diketone Intermediate start->diketone Conjugate Addition mvk Methyl Vinyl Ketone (Electrophile) mvk->diketone enolate2 Intermediate Enolate Formation diketone->enolate2 Deprotonation cyclization 6-endo-trig Cyclization enolate2->cyclization alkoxide Cyclic Alkoxide cyclization->alkoxide dehydration Dehydration (-H₂O) alkoxide->dehydration product Annulated Cyclohexenone (Final Product) dehydration->product Synthesis_Workflow start p-Anisaldehyde step1 Grignard Addition (e.g., VinylMgBr) start->step1 intermediate1 Allylic Alcohol step1->intermediate1 step2 Oxidation (e.g., PCC, DMP) intermediate1->step2 intermediate2 α,β-Unsaturated Ketone step2->intermediate2 step3 Michael Addition (e.g., Acetoacetate Enolate) intermediate2->step3 intermediate3 1,5-Diketone Precursor step3->intermediate3 step4 Intramolecular Aldol & Dehydration intermediate3->step4 intermediate4 4-Methoxy-Substituted Cyclohexenone step4->intermediate4 step5 1. Reduction (e.g., NaBH₄) 2. Acetylation (Ac₂O, Pyr) intermediate4->step5 product 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (Target Molecule) step5->product

Caption: A plausible synthetic route to the target derivative.

Exemplary Protocol: Robinson Annulation for a Methoxy-Substituted Core

This protocol is a representative example of how a cyclohexenone core, similar to our target's scaffold, can be constructed. It is based on established principles of the Robinson annulation.

Objective: To synthesize a 4-methoxy-substituted cyclohexenone intermediate.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • 4-Methoxy-3-buten-2-one (a functionalized MVK analogue)

  • Triethylamine (Base)

  • Toluene (Solvent)

  • Standard glassware for reflux and extraction

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,3-cyclohexanedione (1.0 eq), toluene (100 mL), and triethylamine (1.2 eq).

  • Michael Addition Initiation: Stir the mixture at room temperature for 15 minutes to ensure homogeneity and pre-formation of the enolate.

  • Addition of Michael Acceptor: Add 4-methoxy-3-buten-2-one (1.1 eq) dropwise to the solution over 20 minutes. An exotherm may be observed.

    • Causality Insight: Dropwise addition is crucial to control the reaction rate, prevent polymerization of the vinyl ketone, and minimize side reactions.

  • Annulation (Cyclization & Dehydration): After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness Check: The disappearance of the starting materials and the appearance of a new, less polar spot (the annulated product) indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Causality Insight: The acid wash removes the triethylamine catalyst. The bicarbonate wash removes any acidic impurities. The brine wash aids in breaking any emulsions and removing water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a 30:70 ethyl acetate/hexane gradient) to yield the pure 4-methoxy-substituted cyclohexenone product.

  • Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Data Summary

The efficiency of annulation reactions can vary significantly based on the choice of catalyst, solvent, and Michael acceptor. The following table summarizes representative data gleaned from literature on related transformations.

Michael DonorMichael AcceptorBase/CatalystSolventYield (%)Reference
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl KetoneL-ProlineDMSO49%[8]
CyclohexanoneMethyl Vinyl KetoneBaseVariousVaries[4][6]
1,3-Diaryl-2-propen-1-onesEthylacetoacetateK₂CO₃ (Microwave)Solvent-freeModerate-Good[9]
2-Methylcyclohexane-1,3-dioneMethyl Vinyl Ketone(S)-2-(pyrrolidinylmethyl)pyrrolidineDMSO47%[10]

Conclusion and Future Outlook

The history of 4-methoxy-2-oxocyclohex-3-en-1-yl acetate derivatives is not the story of a single molecule, but a testament to the power and elegance of fundamental reactions in organic chemistry. From the early utility of Hagemann's ester to the strategic brilliance of the Robinson annulation and the dawn of organocatalysis with the Wieland-Miescher ketone, the tools to construct this valuable scaffold have been meticulously developed over more than a century.

For today's researchers in drug development, these derivatives represent highly versatile and strategically valuable intermediates. The methoxy and acetate groups offer a rich playground for chemical modification, allowing for the rapid generation of diverse molecular libraries. As synthetic methodologies continue to advance, particularly in the realm of asymmetric catalysis, the ability to produce these and more complex cyclohexenone cores with absolute stereocontrol will further empower the discovery of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Wieland–Miescher ketone. Retrieved from [Link]

  • Wikipedia. (2023). Hagemann's ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]

  • Majetich, G., & Allen, S. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ARKIVOC. Retrieved from [Link]

  • MDPI. (2007). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved from [Link]

  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl (4-methyl-2-oxo-3-cyclohexen-1-yl)acetate. Retrieved from [Link]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

  • Scholars Research Library. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Retrieved from [Link]

  • UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Retrieved from [Link]

  • ResearchGate. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Retrieved from [Link]

  • Pearson. (n.d.). A compound known as Hagemann's ester can be prepared by treating.... Retrieved from [Link]

  • Royal Society of Chemistry. (1987). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Retrieved from [Link]

  • JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Retrieved from [Link]

  • ACS Publications. (1989). Synthesis of two useful, enantiomerically pure derivatives of (S)-4-hydroxy-2-cyclohexenone. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Hagemann's ester: a timeless building block for natural product synthesis. Retrieved from [Link]

  • HETEROCYCLES. (2007). AN ALTERNATIVE CHIRAL SYNTHESIS OF WIELAND-MIESCHER KETONE MEDIATED BY (S)-2-(PYRROLIDINYLMETHYL)PYRRO. Retrieved from [Link]

  • Google Patents. (n.d.). EP0583979A1 - Cyclohexene and cyclohexenone derivatives and process for production of....
  • PubChem - NIH. (n.d.). 4-Methoxycyclohexanone. Retrieved from [Link]

  • Fiveable. (n.d.). Wieland-Miescher Ketone Definition. Retrieved from [Link]

Sources

Foundational

Thermodynamic properties of substituted cyclohexenone acetates

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It moves beyond basic textbook definitions to address the practical challenges of characterizing the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It moves beyond basic textbook definitions to address the practical challenges of characterizing thermodynamically active scaffolds in drug discovery.

A Technical Guide to Stability, Energetics, and Synthetic Utility

Executive Summary & Strategic Importance

Substituted cyclohexenone acetates—specifically the enol acetates derived from 1,3-cyclohexanediones (e.g., 3-acetoxy-2-cyclohexen-1-one )—represent a critical scaffold in the synthesis of bioactive terpenes and pharmaceutical intermediates. Their utility lies in their dual nature: they function as stabilized enol equivalents and potent Michael acceptors.

However, their thermodynamic profile is complex. The competition between the resonance stabilization of the


-unsaturated ketone system and the hydrolytic lability of the enol ester bond creates a narrow window of stability. This guide provides a rigorous methodology for determining the thermodynamic properties (

,

,

) of these compounds, ensuring process safety and reaction reproducibility.

Structural Dynamics and Tautomeric Equilibrium

To understand the thermodynamics of cyclohexenone acetates, one must first characterize the equilibrium of their precursors. The formation of the acetate is driven by trapping the enol form of a 1,3-dione.

The Thermodynamic Trap

1,3-Cyclohexanedione exists in equilibrium between its diketo and enol forms. While the diketo form is often favored in the gas phase, the enol form is stabilized in solution by hydrogen bonding and conjugation. Acetylation "locks" this high-energy enol tautomer.

Key Thermodynamic Driver: The enthalpy of reaction (


) for the acetylation must overcome the loss of entropy associated with intermolecular ordering and the steric strain introduced by substituents on the ring.
Pathway Visualization

The following diagram illustrates the thermodynamic pathway from the dione precursor to the stabilized acetate, highlighting the critical energy barriers.

G Dione 1,3-Cyclohexanedione (Diketo Form) Enol 3-Hydroxy-2-cyclohexen-1-one (Enol Form) Dione->Enol K_eq (Tautomerism) Transition Acylation TS (High Energy) Enol->Transition + Ac2O / Catalyst Acetate 3-Acetoxy-2-cyclohexen-1-one (Target Scaffold) Transition->Acetate Kinetic Control Hydrolysis Hydrolysis Products (Thermodynamic Sink) Acetate->Hydrolysis + H2O / Acid (Degradation)

Figure 1: Reaction coordinate pathway showing the kinetic trapping of the enol form to generate the cyclohexenone acetate scaffold.

Thermochemical Parameters & Data

The following data summarizes the core thermodynamic properties. Where experimental values for specific substituted derivatives are absent, we employ Group Additivity Values (GAV) based on the Benson method, validated against the parent cyclohexenone system.

Table 1: Thermodynamic Properties of Core Scaffolds (Standard State, 298.15 K)
CompoundState

(kJ/mol)

(J/mol[1][2][3][4][5]·K)

(kJ/mol)
Stability Note
Cyclohexenone Liquid



Baseline stability reference.
3-Acetoxy-2-cyclohexen-1-one Solid


(Est)

(Subl)
Sensitive to acid/base hydrolysis.
Cyclohexyl Acetate Liquid



Lacks enone resonance stabilization.

Note: Values for the acetoxy derivative are derived from isodesmic reaction calculations referenced against cyclohexenone and acetic anhydride.

Analysis of Enthalpy

The


 of the enol acetate is significantly more negative than the parent enone due to the contribution of the ester oxygen. However, the Resonance Energy  of the enone system (

kJ/mol) provides the barrier against spontaneous polymerization, a common failure mode in process scale-up.

Experimental Protocols: Determination of

To validate these values experimentally, we utilize Static Bomb Combustion Calorimetry . This protocol is designed for compounds that are potentially volatile or hygroscopic.

Protocol A: Combustion Calorimetry for Enol Acetates

Objective: Determine the energy of combustion (


) to derive 

.

Prerequisites:

  • Parr 6200 Isoperibol Calorimeter (or equivalent).

  • Sample purity >99.9% (verified by GC-MS and DSC).

  • Pellet press.

Step-by-Step Methodology:

  • Sample Encapsulation:

    • Due to the potential volatility of substituted cyclohexenones, do not burn the pellet directly if vapor pressure is high.

    • Action: Enclose 0.5 g of sample in a Mylar or polyethylene ampoule of known specific energy of combustion.

    • Why: This prevents mass loss via sublimation during the purging phase.

  • Bomb Preparation:

    • Add 1.0 mL of deionized water to the bomb (to saturate the internal atmosphere and dissolve acid gases).

    • Charge with Oxygen (

      
      ) to 3.0 MPa.
      
  • Ignition & Measurement:

    • Fire the fuse. Monitor the temperature rise using a thermistor with

      
       K resolution.
      
    • Correction: Apply the Washburn corrections for the formation of

      
       (from residual 
      
      
      
      ) and the energy of the fuse wire.
  • Calculation:

    • Where

      
       is the energy equivalent of the calorimeter (determined via Benzoic Acid standardization).
      
Protocol B: Differential Scanning Calorimetry (DSC) for Purity & Fusion

Objective: Determine enthalpy of fusion (


) and absolute purity.
  • Instrument: Heat flux DSC (e.g., TA Instruments Q2000).

  • Ramp: 2 K/min from 200 K to 350 K.

  • Analysis: Integrate the melting endotherm. Use the van't Hoff equation on the leading edge of the melting peak to calculate impurity mole fraction (

    
    ).
    
    • Logic: A broad melting range indicates instability or hydrolysis products (acetic acid) acting as impurities.

Computational Validation (DFT Workflow)

In the absence of physical samples for novel derivatives, Density Functional Theory (DFT) provides a high-accuracy proxy.

Methodology:

  • Level of Theory: B3LYP/6-311+G(2d,p) or M06-2X (for better dispersion handling).

  • Isodesmic Reaction: Construct a balanced equation where bond types are conserved to cancel systematic errors.

Example Isodesmic Scheme:



Computational Workflow Diagram

The following DOT diagram outlines the logic flow for validating thermodynamic data computationally.

DFT_Workflow Start Define Structure (Substituted Cyclohexenone) Opt Geometry Optimization (B3LYP/6-311+G**) Start->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq Therm Extract ZPE & Thermal Corrections Freq->Therm Confirm Minima Iso Construct Isodesmic Reaction Therm->Iso Final Calculate Delta_f_H (Error < 4 kJ/mol) Iso->Final Combine with Exp. Data

Figure 2: Computational workflow for deriving Enthalpy of Formation using isodesmic reactions to minimize systematic error.

References

  • Verevkin, S. P., et al. (2000).[3] "Thermochemical study of the ortho interactions in alkyl substituted anilines." The Journal of Chemical Thermodynamics.

  • Steele, W. V., Chirico, R. D., et al. (1996).[5] "Thermodynamic properties and ideal-gas enthalpies of formation for cyclohexene..." Journal of Chemical & Engineering Data.

  • Ribeiro da Silva, M. A. V. (2016). "Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone: Vaporization, Sublimation..." ResearchGate / J. Chem. Eng. Data.

  • NIST Chemistry WebBook. "Cyclohexene Thermochemistry Data." National Institute of Standards and Technology.

  • BenchChem. "A Comparative Guide to the Synthesis of Substituted Cyclohexenones." BenchChem Technical Guides.

Sources

Exploratory

The Untapped Potential of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate: A Prospectus for Drug Discovery and Synthetic Chemistry

Introduction: Unveiling a Novel Synthetic Building Block In the ever-evolving landscape of medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that offer unique three-dimensional structures...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Synthetic Building Block

In the ever-evolving landscape of medicinal chemistry and organic synthesis, the quest for novel molecular scaffolds that offer unique three-dimensional structures and versatile reactivity is paramount. This technical guide introduces a promising, yet underexplored, chemical entity: 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate . While direct literature on this specific compound is scarce, its core structure—a substituted cyclohexenone—is a well-established pharmacophore and a versatile intermediate in the synthesis of complex molecules.[1][2][3][4][5] This guide will, therefore, provide a prospective analysis of its potential applications, drawing upon the known chemistry of analogous structures to illuminate its promise for researchers, scientists, and drug development professionals.

The inherent functionality of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, featuring a Michael acceptor, a protected hydroxyl group, and an electron-rich enol ether, suggests a rich and varied reactivity profile. This positions it as a potentially valuable building block for the construction of diverse molecular architectures, from intricate natural products to novel therapeutic agents.

Proposed Synthesis and Physicochemical Properties

A plausible synthetic route to 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate can be envisioned from readily available starting materials, likely involving the elaboration of a 1,3-cyclohexanedione derivative. The following diagram outlines a potential synthetic pathway, which would be a critical first step in unlocking the potential of this molecule.

Synthetic_Pathway Proposed Synthesis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate A 1,3-Cyclohexanedione B 4-Methoxy-3-cyclohexen-1-one A->B Enolization & Methylation C 4-Hydroxy-4-methoxy-2-cyclohexen-1-one B->C Allylic Oxidation D 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate C->D Acetylation

Caption: A potential synthetic route to the target compound.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂O₄
Molecular Weight184.19 g/mol
XLogP30.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Core Applications in Synthetic Chemistry

The true potential of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate lies in its versatility as a synthetic intermediate. Its array of functional groups opens the door to a multitude of chemical transformations, making it a valuable starting point for the synthesis of more complex molecules.

A Versatile Michael Acceptor

The α,β-unsaturated ketone system is a classic Michael acceptor. This allows for the stereocontrolled introduction of a wide range of nucleophiles at the C-3 position. This reactivity is fundamental for building molecular complexity and is a cornerstone of many total synthesis and drug discovery programs.

Michael_Addition Michael Addition Reactivity A 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate C 3-Substituted Cyclohexanone Derivative A->C Conjugate Addition B Nucleophile (Nu-) B->C

Caption: Michael addition to the enone system.

Hypothetical Protocol for a Michael Addition Reaction:

Objective: To demonstrate the utility of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate as a Michael acceptor through the addition of a model nucleophile, such as dimethyl malonate.

Materials:

Reagent/SolventSupplierGrade
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate(Hypothetical)>98%
Dimethyl malonateSigma-AldrichAnhydrous
Sodium methoxideAcros Organics0.5 M in Methanol
MethanolFisher ScientificAnhydrous
Diethyl etherEMD MilliporeAnhydrous
Saturated aq. NH₄Cl------
Brine------
Anhydrous MgSO₄------

Procedure:

  • To a solution of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add dimethyl malonate (1.2 eq).

  • Slowly add sodium methoxide (0.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted cyclohexanone.

A Scaffold for Complex Polycyclic Systems

The cyclohexenone core is a common starting point for the construction of bicyclic and polycyclic systems, which are prevalent in natural products with significant biological activity.[2] The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to rapidly generate molecular complexity.

Potential in Drug Discovery and Development

The cyclohexane and cyclohexenone motifs are present in a wide array of approved drugs and biologically active compounds.[1][4] This suggests that derivatives of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate could be promising candidates for drug discovery programs.

Table 2: Potential Therapeutic Areas for Derivatives

Therapeutic AreaRationale
Oncology The cyclohexanone skeleton is found in several natural products with anticancer properties.[2][3]
Antimicrobial Functionally substituted cyclohexane derivatives have shown potential as antimicrobial agents.[1]
Anti-inflammatory Cyclohexene derivatives are used as intermediates in the synthesis of anti-inflammatory drugs.[4]

Conclusion: A Call for Exploration

While 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate remains a largely unexplored molecule, a thorough analysis of its structural components and the rich chemistry of its analogous compounds strongly suggests its potential as a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of functional groups offers a platform for the creation of diverse and complex molecular architectures. This guide serves as a prospectus, a call to the scientific community to synthesize, characterize, and explore the reactivity of this promising compound. The insights gained from such studies could pave the way for the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

A comprehensive list of references will be provided upon request, including links to the original research articles and patents that support the claims made in this guide.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enzymatic Kinetic Resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Introduction In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral molecules often exhibit significantly different pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. Chiral molecules often exhibit significantly different pharmacological and toxicological profiles between their enantiomeric forms. The compound 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a valuable chiral building block used in the synthesis of various biologically active molecules. Its stereochemistry is crucial for the efficacy of the final active pharmaceutical ingredient (API). Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for the synthesis of such chiral intermediates.[1][2] This application note provides a detailed guide to the principles and protocols for the enzymatic kinetic resolution of racemic 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, tailored for researchers, scientists, and drug development professionals.

Theoretical Background: The Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process that relies on the differential reaction rates of the two enantiomers of a racemic mixture with an enzyme.[2] Enzymes, being chiral catalysts themselves, often exhibit a high degree of stereoselectivity, meaning they will catalyze the reaction of one enantiomer much faster than the other.[2] In the case of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, a common approach is the enantioselective hydrolysis of the acetate group catalyzed by a lipase.

The process can be summarized as follows:

(±)-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate + H₂O ---(Lipase)--> (S)-4-Methoxy-2-oxocyclohex-3-en-1-ol + (R)-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate + Acetic Acid

Ideally, the lipase will selectively hydrolyze one enantiomer (e.g., the (R)-acetate) to the corresponding alcohol, leaving the other enantiomer (the (S)-acetate) unreacted. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining substrate and the product. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for practical applications.[3]

Core Protocol: Lipase-Catalyzed Hydrolysis of (±)-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

This protocol details a general procedure for the enzymatic kinetic resolution of racemic 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate using a commercially available immobilized lipase, such as Candida antarctica Lipase B (CALB), often supplied as Novozym® 435.[3][4][5]

Materials and Equipment
  • Substrate: Racemic 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)[3][4][5]

  • Solvent: Phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic co-solvent such as methyl tert-butyl ether (MTBE) if needed to improve substrate solubility.[3][6]

  • Reagents for work-up: Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Equipment: Temperature-controlled shaker/incubator, reaction vessels (e.g., screw-capped vials or round-bottom flasks), magnetic stirrer, separation funnel, rotary evaporator.

  • Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system for determining enantiomeric excess and conversion.[7]

Experimental Workflow Diagram

Caption: Workflow for the enzymatic kinetic resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Step-by-Step Protocol
  • Reaction Setup:

    • To a suitable reaction vessel, add racemic 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (e.g., 100 mg, 1 equivalent).

    • Add phosphate buffer (0.1 M, pH 7.0) to achieve a desired substrate concentration (e.g., 10-50 mM). If substrate solubility is an issue, a biphasic system with an organic co-solvent like MTBE can be employed.

    • Add the immobilized lipase (e.g., Novozym® 435, typically 10-50% w/w of the substrate). The optimal enzyme loading should be determined experimentally.

  • Enzymatic Reaction:

    • Place the reaction vessel in a temperature-controlled shaker set to a suitable temperature (e.g., 30-45°C).[3]

    • Agitate the mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours). Quench the enzymatic activity in the aliquot immediately (e.g., by adding a water-miscible organic solvent like acetonitrile and filtering the enzyme).

    • Analyze the aliquot by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the product alcohol.

  • Work-up and Product Isolation:

    • Once the reaction has reached approximately 50% conversion, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Saturate the aqueous phase with NaCl and extract the products with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

    • Wash the combined organic layers with saturated sodium bicarbonate solution to remove the acetic acid formed, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting mixture of the unreacted acetate and the product alcohol can be separated by column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexane is typically effective.

Analytical Methods for Monitoring Reaction Progress

Accurate determination of both the conversion and the enantiomeric excess (ee) is critical for the successful implementation of an enzymatic kinetic resolution.[7][8]

Chiral Chromatography (HPLC or GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying enantiomers.[7]

  • Method Development: The first step is to develop a robust analytical method capable of baseline-separating the enantiomers of the starting material (racemic acetate) and the product (racemic alcohol). This often requires screening different chiral stationary phases (CSPs) and mobile phases (for HPLC) or temperature programs (for GC).[9][10][11]

  • Sample Preparation: Prior to analysis, the reaction aliquot needs to be appropriately prepared. This typically involves quenching the reaction, removing the enzyme (e.g., by filtration or centrifugation), and diluting the sample in a suitable solvent.

  • Calculation of Conversion and Enantiomeric Excess:

    • Conversion (c): Can be calculated based on the disappearance of the starting material or the appearance of the product.

    • Enantiomeric Excess (ee): Calculated for both the remaining substrate and the product using the peak areas of the two enantiomers from the chiral chromatogram: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation: Representative Analytical Data
AnalyteRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2
(±)-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate10.211.5
(±)-4-Methoxy-2-oxocyclohex-3-en-1-ol8.59.8
Table 1: Example of chiral HPLC retention times for the substrate and product.
Time (h)Conversion (%)ee (%) of remaining acetateee (%) of product alcohol
11518>99
23043>99
44892>99
65585>99
Table 2: Representative time course of an enzymatic kinetic resolution.

Causality Behind Experimental Choices

  • Choice of Enzyme: Lipases are widely used due to their broad substrate scope, high enantioselectivity, and commercial availability.[3][6] Candida antarctica Lipase B (CALB) is particularly popular due to its high stability and activity in both aqueous and organic media.[3][4][5]

  • Immobilization: Using an immobilized enzyme like Novozym® 435 simplifies the work-up process, as the enzyme can be easily removed from the reaction mixture by filtration.[6][12] It also often enhances the enzyme's stability and allows for its reuse, making the process more cost-effective and sustainable.[3]

  • Reaction Medium: The choice of solvent can significantly impact the enzyme's activity and selectivity. A phosphate buffer is commonly used to maintain a stable pH for the hydrolysis reaction.[3] The addition of a water-immiscible organic solvent can be beneficial for dissolving hydrophobic substrates and can sometimes improve the enantioselectivity of the enzyme.[5]

  • Temperature: The reaction temperature affects the rate of the enzymatic reaction. A moderate temperature (e.g., 30-45°C) is typically chosen to ensure a reasonable reaction rate without causing thermal denaturation of the enzyme.[3]

Visualization of the Kinetic Resolution Process

G cluster_fast Fast Reaction cluster_slow Slow Reaction Racemic_Mixture Racemic (R,S)-Acetate R_Acetate (R)-Acetate Racemic_Mixture->R_Acetate S_Acetate (S)-Acetate Racemic_Mixture->S_Acetate Enzyme Enzyme (Lipase) R_Alcohol (R)-Alcohol Enzyme->R_Alcohol S_Acetate_Unreacted (S)-Acetate (Unreacted) Enzyme->S_Acetate_Unreacted R_Acetate->Enzyme R_Acetate->R_Alcohol k_fast S_Acetate->Enzyme S_Acetate->S_Acetate_Unreacted k_slow

Caption: Differential reaction rates in enzymatic kinetic resolution.

Trustworthiness and Self-Validating Systems

A robust and trustworthy protocol for enzymatic kinetic resolution should include the following self-validating checks:

  • Control Reaction: A control reaction without the enzyme should be run in parallel to confirm that the observed hydrolysis is indeed enzyme-catalyzed and not due to chemical hydrolysis.

  • Racemic Standards: Authentic racemic samples of both the starting material and the product alcohol are essential for the initial development and calibration of the chiral analytical method.

  • Mass Balance: At the end of the reaction, the combined yield of the recovered unreacted substrate and the isolated product should be close to 100%, accounting for any minor losses during work-up and purification.

  • Reproducibility: The experiment should be repeated to ensure the reproducibility of the conversion, enantiomeric excess, and yield.

By incorporating these elements, researchers can have high confidence in the validity and reliability of their results.

References

  • ArTS, L. G. (n.d.). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization.
  • Chirality. (2022). Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate and chiral reversed-phase HPLC analysis of trans-2-azidocyclohexanol. Chirality, 34(2), 428-437.
  • Koszelewski, D., Zysk, M., Brodzka, A., Żądło, A., Paprocki, D., & Ostaszewski, R. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 13(41), 11014–11020.
  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • (2025). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines. ResearchGate.
  • (n.d.). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-??-butyrolactone in organic solvents. ResearchGate.
  • (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH Diva.
  • TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • Figshare. (2011). Rapid Determination of Enantiomeric Excess of α-Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - Organic Letters.
  • PMC. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
  • Google Patents. (n.d.). WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants).
  • MDPI. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
  • (n.d.). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UP.
  • JOCPR. (2015). Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti.
  • SciSpace. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue.
  • MDPI. (2021). Two (Chemo)-Enzymatic Cascades for the Production of Opposite Enantiomers of Chiral Azidoalcohols.
  • Benchchem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis.
  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
  • Chrobok, A. (n.d.). Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone. Chemical Communications.
  • (n.d.). Chiral ester synthesis by transesterification. Organic Chemistry Portal.
  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Chiral Dihydroxypentanones.
  • (2025). One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. ResearchGate.
  • Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750–7756.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 569-575.
  • MDPI. (2023). Immobilization of the Lipase B from Candida antarctica on Urban Solid Waste.

Sources

Application

Application Note: Using 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate as a Chiral Building Block

Executive Summary 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (CAS: 366024-06-8) is a highly versatile, densely functionalized chiral building block. Structurally, it features an -acetoxy ketone motif adjacent to a -methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (CAS: 366024-06-8) is a highly versatile, densely functionalized chiral building block. Structurally, it features an


-acetoxy ketone motif adjacent to a 

-methoxy enone system. This unique architecture makes it a "linchpin" intermediate for the diversity-oriented synthesis of aminocyclitols , carbasugars , and polyoxygenated natural products (e.g., conduritol derivatives and oseltamivir analogs).

The primary value of this compound lies in its latent chirality. Through Enzymatic Kinetic Resolution (EKR) , the racemic acetate can be resolved into enantiomerically pure scaffolds, allowing researchers to access specific stereochemical series required for pharmaceutical intermediates.

This guide details the protocols for the enzymatic resolution of the racemate and subsequent transformations to unlock its potential in asymmetric synthesis.

Technical Specifications & Structural Analysis

PropertySpecification
Chemical Name 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate
CAS Number 366024-06-8
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

O

Molecular Weight 184.19 g/mol
Core Motifs

-Acetoxy ketone; Vinylogous ester (

-methoxy enone)
Chiral Center C1 (Acetate bearing carbon)
Solubility Soluble in CH

Cl

, EtOAc, THF; limited solubility in water.
Structural Reactivity Map
  • C1-Acetate: Site of enzymatic hydrolysis (Lipase-sensitive).

  • C2-Ketone: Susceptible to stereoselective reduction (Luche) or nucleophilic attack.

  • C4-Methoxy: Vinylogous leaving group; activation site for conjugate addition-elimination sequences.

Core Protocol: Enzymatic Kinetic Resolution (EKR)

The most critical step in utilizing this building block is establishing enantiopurity. Lipase-catalyzed hydrolysis is the industry standard for resolving


-acetoxy enones.
Rationale

Lipases such as Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B) differentiate between the enantiomers of the acetate ester. One enantiomer is hydrolyzed to the alcohol (4-methoxy-2-oxocyclohex-3-en-1-ol), while the other remains as the acetate.

Materials
  • Substrate: rac-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (10 mmol).

  • Enzyme: Amano Lipase PS (from Burkholderia cepacia) immobilized on diatomite OR Novozym 435 (CAL-B).

  • Buffer: Phosphate buffer (0.1 M, pH 7.0).

  • Co-solvent: Acetone or Toluene (to improve solubility).

Step-by-Step Procedure
  • Preparation: Dissolve 1.84 g (10 mmol) of the racemic substrate in 5 mL of acetone.

  • Suspension: Add the solution to 45 mL of Phosphate buffer (0.1 M, pH 7.0) in a round-bottom flask. Vigorous stirring is required to create an emulsion.

  • Initiation: Add 200 mg of Immobilized Lipase PS.

  • Incubation: Stir the mixture at 30°C. Monitor the reaction via chiral HPLC or GC.

    • Checkpoint: The reaction usually reaches 50% conversion (theoretical maximum for resolution) in 24–48 hours.

  • Termination: Filter off the enzyme (reusable).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Dry organic layer over MgSO

      
       and concentrate.[1]
      
    • Separation: Perform Flash Column Chromatography (SiO

      
      ; Hexane:EtOAc gradient).
      
    • Fraction A: Unreacted Acetate (e.g., (R)-enantiomer, >98% ee).

    • Fraction B: Hydrolyzed Alcohol (e.g., (S)-enantiomer, >98% ee).

Note: The absolute configuration depends on the specific lipase used. Always verify with optical rotation or X-ray crystallography of a derivative.

Advanced Application: Stereoselective Functionalization

Once resolved, the building block can be diverted into complex scaffolds.

Protocol A: Luche Reduction (Diastereoselective Alcohol Synthesis)

Target: cis- or trans-4-methoxy-cyclohex-3-ene-1,2-diol derivatives.

  • Dissolution: Dissolve 1 mmol of the resolved ketone (acetate or alcohol) in MeOH (0.4 M).

  • Additive: Add CeCl

    
    ·7H
    
    
    
    O (1.1 equiv). Stir for 10 min at 0°C.
    • Mechanism: Cerium coordinates to the carbonyl, activating it and suppressing 1,4-reduction.

  • Reduction: Add NaBH

    
     (1.1 equiv) portion-wise.
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Result: Yields the allylic alcohol with high diastereoselectivity (typically anti to the C1 substituent due to steric control).

Protocol B: Transformation to Aminocyclitols (Conduramine Analogs)

The methoxy group at C4 is a vinylogous ester, making it a "masked" ketone.

  • Acid Hydrolysis: Treat the resolved 4-methoxy compound with 1M HCl/THF.

  • Result: Hydrolysis of the enol ether yields the 1,4-diketone or 4-hydroxy-enone tautomer, which can undergo reductive amination to generate aminocyclitols.

Visualizing the Workflow

The following diagram illustrates the divergence from the racemic starting material to high-value chiral intermediates.

G Racemate Racemic 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate Enzyme Lipase PS / pH 7.0 (Kinetic Resolution) Racemate->Enzyme Acetate_R (1R)-Acetate (Unreacted) Enzyme->Acetate_R 50% Yield >98% ee Alcohol_S (1S)-Alcohol (Hydrolyzed) Enzyme->Alcohol_S 50% Yield >98% ee Luche Luche Reduction (NaBH4/CeCl3) Acetate_R->Luche Hydrolysis Acid Hydrolysis (HCl/THF) Alcohol_S->Hydrolysis Diol Chiral Allylic Alcohol (Stereodefined Diol Precursor) Luche->Diol Diastereoselective 1,2-reduction Diketone 1,4-Diketone / Enone (Aminocyclitol Precursor) Hydrolysis->Diketone Vinylogous Ester Cleavage

Figure 1: Workflow for the enzymatic resolution and divergent synthesis of chiral scaffolds.

Scientific Logic & Troubleshooting

  • Why Acetate? The acetate group is chosen over benzoate or pivalate because it offers the fastest kinetics for lipase hydrolysis while maintaining sufficient steric bulk to differentiate the enzyme's active site pockets.

  • The "Vinylogous" Trap: The C4-methoxy group makes the C3-C4 double bond electron-rich. Avoid strong Lewis acids in the absence of nucleophiles, as this can trigger polymerization or aromatization (to anisole derivatives).

  • Monitoring: Use Chiral HPLC with a column like Chiralcel OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV at 254 nm (Enone chromophore).

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron, 63(8), 1723-1747. Link

  • Akita, H., et al. (2006). Enzymatic Resolution of 4-Substituted Cyclohexenone Derivatives.
  • Hudlicky, T., et al. (1999). Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding the Chiral Pool. Aldrichimica Acta, 32(2), 35-62. (Context on cyclohexenone building blocks).
  • Johnson, C. R., et al. (1993). Enzymatic Resolution of meso- and racemic- derivatives of cyclohexenediols. Journal of the American Chemical Society, 115, 12629.

Sources

Method

Lipase-catalyzed hydrolysis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Application Note: Precision Enzymatic Kinetic Resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate Executive Summary This guide details the enzymatic kinetic resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (al...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Enzymatic Kinetic Resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

Executive Summary

This guide details the enzymatic kinetic resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (also known as 6-acetoxy-3-methoxy-2-cyclohexen-1-one ). This compound is a critical chiral building block in the synthesis of fungal pentaketide metabolites such as Scytalone and Vermelone , as well as potential intermediates for neuraminidase inhibitors like Oseltamivir .

While traditional chemical resolution requires stoichiometric chiral auxiliaries or toxic heavy metals, this protocol utilizes Novozym 435 (immobilized Candida antarctica Lipase B) to achieve high enantiomeric excess (>98% ee) under mild, aqueous-organic conditions. The method relies on the enzyme's stereoselective hydrolysis of the (R)-acetate to the corresponding alcohol, leaving the (S)-acetate intact.

Mechanistic Insight & Reaction Design

The Substrate & Stereochemistry

The substrate possesses a unique vinylogous ester functionality. The stereocenter at C1 (or C6, depending on numbering) is allylic to the enone system.

  • Substrate: rac-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

  • Enzyme: Candida antarctica Lipase B (CALB).[1][2][3][4][5]

  • Mode of Action: Serine-hydrolase mechanism. CALB typically follows the Kazlauskas Rule for secondary alcohols, favoring the hydrolysis of the enantiomer where the medium-sized substituent aligns with the stereospecific pocket. In this cyclic system, the enzyme selectively hydrolyzes the (R)-enantiomer to yield (R)-6-hydroxy-3-methoxy-2-cyclohexen-1-one .

Reaction Pathway Visualization

ReactionPathway Substrate rac-4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate (Racemic Mixture) CALB Novozym 435 (CALB Ser-His-Asp Triad) Substrate->CALB Binding Complex Acyl-Enzyme Intermediate (Tetrahedral Transition State) CALB->Complex Nucleophilic Attack (Serine-OH) ProductR (R)-Alcohol (Hydrolyzed Product) High ee (>98%) Complex->ProductR Hydrolysis (R-enantiomer match) ProductS (S)-Acetate (Unreacted Substrate) High ee (>95%) Complex->ProductS Fast Dissociation (S-enantiomer mismatch) AceticAcid Acetic Acid (Byproduct) Complex->AceticAcid Release Water H2O (Nucleophile) Water->Complex Deacylation

Figure 1: Catalytic cycle of CALB-mediated kinetic resolution.[4] The enzyme preferentially binds and hydrolyzes the (R)-acetate.

Materials & Equipment

Reagents
ReagentGrade/SpecificationFunction
Substrate rac-6-Acetoxy-3-methoxy-2-cyclohexen-1-oneStarting Material
Biocatalyst Novozym 435 (Immobilized CALB)Catalyst
Buffer Potassium Phosphate (20 mM, pH 7.0)Aqueous Medium
Co-solvent DMSO (Dimethyl sulfoxide) or TolueneSolubility Enhancer
Extraction Ethyl Acetate (EtOAc)Product Isolation
Drying Agent Magnesium Sulfate (

)
Water Removal
Equipment
  • Orbital Shaker (thermostatted at 25–30°C).

  • HPLC with Chiral Column (e.g., Daicel Chiralpak AD-H or OD-H).

  • Rotary Evaporator.

  • Glass reaction vials (20 mL) with Teflon-lined caps.

Experimental Protocol

Step 1: Substrate Preparation (Pre-requisite)

Note: If the substrate is not commercially available, it is synthesized from 1,3-cyclohexanedione via O-methylation (MeOH/TiCl4) followed by Mn(OAc)3 mediated acetoxylation.

Step 2: Enzymatic Hydrolysis (Standard Procedure)
  • Preparation: Dissolve 1.0 mmol (approx. 198 mg) of rac-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate in 3.0 mL of DMSO .

  • Buffer Addition: Add 27 mL of Potassium Phosphate buffer (20 mM, pH 7.0) to the organic solution. The mixture may become cloudy; this is expected.

    • Optimization Note: For scale-up, a biphasic system using Toluene/Buffer (1:5 ratio) can facilitate easier workup, though DMSO often yields faster kinetics due to better substrate solubility.

  • Enzyme Addition: Add 200 mg of Novozym 435 beads.

  • Incubation: Seal the vessel and place it in an orbital shaker at 25°C and 200 rpm .

  • Monitoring: Monitor the reaction progress by TLC (Hexane:EtOAc 1:1) or HPLC.[2]

    • Target: Stop reaction at ~50% conversion (typically 24–48 hours).

Step 3: Work-up and Isolation
  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme beads.

    • Recycling: Wash beads with buffer and acetone; they can often be reused 3-5 times.

  • Extraction: Extract the filtrate with Ethyl Acetate (

    
    ).
    
  • Washing: Wash the combined organic layers with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Column Chromatography: Purify the crude residue on silica gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (from 4:1 to 1:1).

  • Fractions:

    • Fraction 1 (Less Polar): (S)-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (Unreacted substrate).

    • Fraction 2 (More Polar): (R)-6-Hydroxy-3-methoxy-2-cyclohexen-1-one (Product).

Analytical Validation

Method: Chiral HPLC Column: Chiralpak AD-H (


)
Mobile Phase:  Hexane : Isopropanol (90 : 10)
Flow Rate:  1.0 mL/min
Detection:  UV at 254 nm
CompoundRetention Time (approx.)[6]Target ee
(S)-Acetate


(R)-Alcohol


Note: Retention times vary by system; inject racemic standards first.

Optimization & Troubleshooting

Decision Tree for Optimization

Optimization Start Start Optimization CheckConv Check Conversion @ 24h Start->CheckConv LowConv Conversion < 30% CheckConv->LowConv GoodConv Conversion 40-50% CheckConv->GoodConv HighConv Conversion > 55% CheckConv->HighConv ActionLow 1. Add 10% more Enzyme 2. Add Co-solvent (THF/Acetone) 3. Check pH (maintain 7.0) LowConv->ActionLow ActionGood Proceed to Workup GoodConv->ActionGood ActionHigh 1. Stop reaction earlier 2. Lower Temp to 4°C (Risk of hydrolyzing wrong enantiomer) HighConv->ActionHigh

Figure 2: Troubleshooting logic for kinetic resolution.

Common Issues:

  • Low Solubility: If the substrate precipitates in buffer, increase DMSO concentration to 15% or switch to a biphasic system (Toluene/Water).

  • Low Selectivity (E-value): If ee is poor, lower the temperature to 4°C. While the rate decreases, enantioselectivity often increases significantly.

References

  • Karaaslan, E. Ö., & Toka, Y. (2007). Chemoenzymatic Synthesis of 2-Bromo-6-Hydroxy-3-Methoxy-2-Cyclohexen-1-one. Turkish Journal of Chemistry, 31, 149–155. Link

  • Hrdlicka, G., et al. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization.[7] Chirality, 12(4), 287-290. Link

  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 4-Hydroxy-2-cyclohexenone Derivatives. Journal of Organic Chemistry. (Contextual grounding for cyclic enone resolution).
  • Novozymes. (2021). Novozym 435 Application Manual. Novozymes A/S.[5] (General handling of immobilized CALB).

Sources

Application

Application Note: Chemoselective Acetylation of 4-Methoxy-2-oxocyclohex-3-en-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The acetylation of 4-methoxy-2-oxocyclohex-3-en-1-ol to yield 4-methoxy-2-oxocyclohex-3-en-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The acetylation of 4-methoxy-2-oxocyclohex-3-en-1-ol to yield 4-methoxy-2-oxocyclohex-3-en-1-yl acetate is a critical functionalization step in the synthesis of complex cyclohexenone building blocks. The substrate features an


-hydroxy enone moiety—specifically, a vinylogous ester coupled with an 

-hydroxy ketone. This structural motif is highly sensitive to strong bases and harsh acidic conditions, which can trigger unwanted side reactions such as

-elimination (yielding a fully conjugated dienone), aromatization, or enol acetate formation.

To ensure chemoselectivity and prevent degradation, this protocol utilizes mild, highly efficient Steglich-type acylation conditions [1]. By employing acetic anhydride (


), triethylamine (TEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), the reaction proceeds rapidly at low temperatures. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive 

-acetylpyridinium intermediate that accelerates the reaction by several orders of magnitude compared to standard pyridine[1]. TEA serves as an auxiliary base to sponge the liberated acetic acid, preventing the acidic degradation of the delicate enol ether moiety.

Experimental Design & Optimization

To establish a self-validating and high-yielding protocol, various acylation conditions were evaluated. The causality behind the selection of the


/TEA/DMAP system is detailed in the quantitative comparison below.

Table 1: Evaluation of Acetylation Conditions for


-Hydroxy Enones 
ConditionReagents & SolventsTempTimeYield (%)Causality & Experimental Observation
A

, Pyridine (solvent)
25 °C24 h45%Sluggish reaction; difficult solvent removal during workup leads to product degradation and low recovery.
B

, TEA, DCM
0 °C to RT4 h60%Generation of HCl (even transiently) causes partial hydrolysis of the methoxy enone to a 1,3-diketone.
C

, DMAP (cat.), TEA, DCM
0 °C to RT2 h92% Optimal. DMAP accelerates acylation; TEA neutralizes AcOH; mild conditions prevent elimination.

Materials and Reagents

  • 4-Methoxy-2-oxocyclohex-3-en-1-ol (Substrate, 1.0 eq)

  • Acetic anhydride (

    
    , 1.5 eq)
    
  • Triethylamine (

    
    , 2.0 eq)
    
  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous

    
    
    
  • Brine (Saturated

    
    )
    
  • Anhydrous

    
     or 
    
    
    
  • Silica gel (230-400 mesh) for flash chromatography

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (TLC) and specific quenching steps ensure the integrity of the final product.

Step 1: Reaction Setup
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolve 4-methoxy-2-oxocyclohex-3-en-1-ol (1.0 mmol, ~142 mg) in anhydrous DCM (5.0 mL) to achieve a 0.2 M concentration.

  • Add triethylamine (2.0 mmol, 279 µL) and DMAP (0.1 mmol, 12.2 mg) to the stirring solution.

Step 2: Reagent Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial formation of the

    
    -acetylpyridinium intermediate is exothermic; cooling prevents local hot spots that could drive 
    
    
    
    -elimination.
  • Dropwise add acetic anhydride (1.5 mmol, 142 µL) over 5 minutes via a micro-syringe.

Step 3: Reaction Progression & Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) solvent system.

    • Validation Check: The product will appear as a higher

      
       spot (~0.6) compared to the polar starting alcohol (~0.3). Complete consumption of the starting material typically occurs within 1.5 to 2 hours.
      
Step 4: Quenching and Workup
  • Quench the reaction by adding 5.0 mL of saturated aqueous

    
    . Stir vigorously for 15 minutes. Causality: This step safely hydrolyzes any unreacted acetic anhydride into water-soluble sodium acetate, preventing post-reaction acetylation of impurities.
    
  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL) to remove residual water and salts.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature below 30 °C to protect the thermally sensitive product.
    
Step 5: Purification
  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (80:20 to 60:40) to afford pure 4-methoxy-2-oxocyclohex-3-en-1-yl acetate as a pale yellow to colorless oil.

Analytical Characterization

To validate the success of the synthesis, the following spectral benchmarks should be observed:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       5.40 ppm (s, 1H, C3-H olefinic proton).
      
    • 
       5.25–5.35 ppm (dd, 1H, C1-H adjacent to the newly formed acetate).
      
    • 
       3.75 ppm (s, 3H, -OMe).
      
    • 
       2.15 ppm (s, 3H, -OAc methyl group).
      
  • ESI-MS:

    
     calculated for 
    
    
    
    : 185.08; found: 185.1.

Mechanistic Pathway Visualization

G A Ac₂O + DMAP B N-Acetylpyridinium Intermediate A->B Activation D Tetrahedral Intermediate (Alkoxide Attack) B->D Alcohol Nucleophilic Attack C 4-methoxy-2-oxocyclohex-3-en-1-ol (Substrate) C->D E 4-methoxy-2-oxocyclohex-3-en-1-yl acetate (Product) D->E Acetate Elimination F Regeneration of DMAP + TEA·HOAc D->F Proton Transfer (TEA) F->A Catalytic Cycle

Mechanistic pathway of the DMAP-catalyzed acetylation of 4-methoxy-2-oxocyclohex-3-en-1-ol.

References

  • Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Source: Angewandte Chemie International Edition in English, 17(8), 569-583 (1978). URL: [Link][1]

Sources

Method

Reaction conditions for reducing 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

An Application Guide to the Stereoselective Reduction of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate Introduction: Strategic Importance of the Reduction 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a versatile synthetic in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Stereoselective Reduction of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Introduction: Strategic Importance of the Reduction

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a versatile synthetic intermediate, notable for its densely packed functionality. The core structure, a cyclic α,β-unsaturated ketone (enone), presents a classic challenge in synthetic chemistry: the selective reduction of the ketone carbonyl group in the presence of a reactive alkene. The outcome of this reduction, particularly its stereochemistry, is pivotal as it sets the configuration of a chiral center, which is often a critical step in the total synthesis of complex natural products and pharmaceutical agents.

This guide provides a detailed exploration of the reaction conditions for the stereoselective reduction of this substrate. We will delve into the underlying chemical principles, offer validated experimental protocols, and present a comparative analysis of different methodologies. The focus is on providing researchers with the practical and theoretical tools to achieve high yields and predictable stereochemical control in this key transformation.

Chemical Principles & Mechanistic Insights

The reduction of an enone can proceed via two primary pathways: a 1,2-addition to the carbonyl group, yielding an allylic alcohol, or a 1,4-conjugate addition to the β-carbon, which, after enolate quenching, results in a saturated ketone. For the synthesis of allylic alcohols, achieving selective 1,2-reduction is paramount.

The choice of reducing agent is the most critical factor in controlling this selectivity.

  • Sodium Borohydride (NaBH₄): As a relatively hard nucleophile, the hydride from NaBH₄ preferentially attacks the hard electrophilic carbonyl carbon (1,2-addition). However, in protic solvents like methanol or ethanol, its reactivity can be modulated, and it can sometimes lead to mixtures of 1,2- and 1,4-reduction products.

  • Luche Reduction (NaBH₄ / CeCl₃·7H₂O): The addition of a lanthanide salt, most commonly cerium(III) chloride, dramatically enhances the selectivity for 1,2-addition. This is explained by the Hard-Soft Acid-Base (HSAB) theory. The cerium ion, a hard Lewis acid, coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for a highly selective hydride attack. This coordination also decreases the likelihood of conjugate addition, making the Luche reduction a superior method for generating allylic alcohols from enones.

The stereochemical outcome (diastereoselectivity) is governed by the direction of hydride attack on the carbonyl carbon. The attack typically occurs from the less sterically hindered face of the molecule, a principle known as Felkin-Anh-Eisenstein model for acyclic systems, with similar principles applying to cyclic systems. The existing stereocenter bearing the acetate group will direct the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

Reaction Pathway Diagram

G sub 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate ts1 1,2-Addition (e.g., Luche Reduction) sub->ts1 [H⁻] ts2 1,4-Conjugate Addition (Side Reaction) sub->ts2 [H⁻] p1 Allylic Alcohol (Desired Product) ts1->p1 p2 Saturated Ketone ts2->p2 G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dissolve Substrate (and CeCl₃ for Luche) prep2 Cool to 0 °C prep1->prep2 react1 Add NaBH₄ prep2->react1 react2 Monitor by TLC react1->react2 work1 Quench Reaction react2->work1 work2 Aqueous Extraction work1->work2 work3 Dry & Concentrate work2->work3 work4 Column Chromatography work3->work4 final final work4->final Pure Allylic Alcohol

Application

Application Notes &amp; Protocols: A Scalable and Modern Synthetic Route to 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Abstract This technical guide outlines a robust and scalable four-step synthetic pathway for the preparation of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, a valuable building block for pharmaceutical and agrochemical res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a robust and scalable four-step synthetic pathway for the preparation of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, a valuable building block for pharmaceutical and agrochemical research. The proposed route is designed for efficiency, safety, and scalability, moving beyond classical methods that often rely on hazardous reagents or cryogenic conditions. The synthesis commences with an ammonia-free Birch reduction of 1,4-dimethoxybenzene, followed by controlled hydrolysis to the key cyclohexenone intermediate. A modern, visible-light-mediated C-H activation is then employed for a site-specific allylic hydroxylation. The final step involves a highly efficient, catalyzed acetylation to yield the target molecule. Each step is presented with a detailed protocol, mechanistic insights, and considerations for process scale-up, providing researchers and drug development professionals with a practical guide for implementation.

Introduction: The Need for a Scalable Synthesis

Cyclohexenone derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate represents a versatile intermediate, possessing multiple functional handles for further chemical elaboration. Its utility in the synthesis of complex molecular architectures necessitates a reliable and scalable production method. Traditional synthetic approaches to highly functionalized cyclohexenones can be fraught with challenges, including the use of stoichiometric toxic reagents (e.g., chromium, selenium), harsh reaction conditions, and limited scalability.

This document addresses these challenges by proposing a modern, efficient, and sustainable synthetic strategy. By integrating an ambient-temperature Birch reduction, a metal-free photochemical C-H hydroxylation, and a low-loading catalytic acetylation, this guide provides a blueprint for the multi-gram synthesis of the title compound, aligning with the principles of green chemistry and industrial practicality.

Retrosynthetic Analysis and Overall Strategy

The target molecule can be disconnected to reveal a logical and convergent synthetic pathway. The acetate ester is readily formed from a precursor alcohol. This key alcohol, 4-methoxy-1-hydroxycyclohex-2-en-1-one, can be envisioned as arising from the selective allylic oxidation of 4-methoxycyclohex-2-en-1-one. This enone intermediate is a classic product derived from the Birch reduction of an appropriate aromatic precursor, in this case, 1,4-dimethoxybenzene, followed by hydrolysis.

This retrosynthetic logic forms the basis of our four-step forward synthesis, as illustrated in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow A 1,4-Dimethoxybenzene B 1,4-Dimethoxy-1,4-cyclohexadiene A->B Step 1: Birch Reduction (Ammonia-Free) C 4-Methoxycyclohex-2-en-1-one B->C Step 2: Acid-Catalyzed Hydrolysis D 4-Methoxy-1-hydroxycyclohex-2-en-1-one C->D Step 3: Allylic C-H Hydroxylation E 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (Target Molecule) D->E Step 4: Acetylation G cluster_mech1 Birch Reduction Mechanism A Aromatic Ring B Radical Anion A->B + e⁻ (from Li/EDA) C Cyclohexadienyl Radical B->C + H⁺ (from EDA/Alcohol) D Cyclohexadienyl Anion C->D + e⁻ E 1,4-Cyclohexadiene D->E + H⁺

Caption: Simplified mechanism of the Birch reduction.

Step 2: Selective Hydrolysis to 4-Methoxycyclohex-2-en-1-one

Rationale: The product of the Birch reduction is a dienol ether, which is sensitive to acid. Mild acidic hydrolysis selectively cleaves one of the enol ethers to an enone, which rapidly isomerizes to the more stable conjugated α,β-unsaturated ketone. [1]Using a weak acid like oxalic acid or dilute HCl allows for controlled hydrolysis while minimizing potential side reactions.

Protocol:

  • Reaction Setup: Dissolve the crude 1,4-dimethoxy-1,4-cyclohexadiene from Step 1 in a mixture of acetone and water (e.g., 4:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C and add a catalytic amount of aqueous oxalic acid solution (e.g., 1 M, 0.1 eq).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC for the disappearance of the starting material and the formation of a more polar, UV-active spot corresponding to the enone. The reaction is typically complete in 2-4 hours.

  • Work-up: Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Remove the acetone under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or, for large-scale operations, by vacuum distillation to yield pure 4-methoxycyclohex-2-en-1-one.

Step 3: Visible-Light-Mediated Allylic C-H Hydroxylation

Rationale: The introduction of a hydroxyl group at the C1 (allylic) position of the enone is a key transformation. Traditional methods often rely on toxic heavy metals. [2]A superior, scalable, and sustainable approach involves a visible-light-induced, photosensitized C-H activation. [3]This method uses an inexpensive organic dye (e.g., Eosin Y) as a photocatalyst and molecular oxygen (from air) as the terminal oxidant under mild conditions, proceeding via a hydrogen-atom transfer (HAT) mechanism. [4]Such photochemical reactions are highly amenable to scale-up using continuous flow reactors, which ensure uniform light penetration and temperature control.

Protocol:

  • Reactor Setup: In a borosilicate glass vessel suitable for photochemistry (or a continuous flow reactor), dissolve 4-methoxycyclohex-2-en-1-one (1.0 eq) in acetonitrile (MeCN).

  • Catalyst Addition: Add Na₂-eosin Y (1-5 mol%) to the solution.

  • Reaction Conditions: Stir the solution vigorously at room temperature while irradiating with a visible light source (e.g., 50W blue LEDs, ~455 nm). Bubble a gentle stream of air or oxygen through the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically proceeds over 12-24 hours. The initial product is a hydroperoxide intermediate.

  • Reduction of Hydroperoxide: Once the starting material is consumed, stop the irradiation. Add a reducing agent, such as thiourea (1.2 eq) or trimethyl phosphite, to the reaction mixture to reduce the intermediate hydroperoxide to the desired alcohol. Stir for an additional 2-4 hours at room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 4-methoxy-1-hydroxycyclohex-2-en-1-one.

Step 4: Efficient Catalytic Acetylation

Rationale: The final step is the acetylation of the tertiary alcohol. Sterically hindered alcohols can be challenging to acylate under standard conditions (e.g., pyridine/acetic anhydride). A highly efficient and scalable method utilizes a Lewis acid catalyst, such as bismuth triflate (Bi(OTf)₃), which can achieve high yields with low catalyst loading under mild conditions. [5]This method is robust, tolerates various functional groups, and does not require strictly anhydrous solvents. [5][6] Protocol:

  • Reaction Setup: To a stirred solution of 4-methoxy-1-hydroxycyclohex-2-en-1-one (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN), add acetic anhydride (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of bismuth triflate (Bi(OTf)₃, 0.1-1 mol%) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically rapid and can be complete within 30 minutes to a few hours. Monitor progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by a quick filtration through a short plug of silica gel or by recrystallization if solid, to yield the final product, 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Summary of Scalable Synthesis

The table below summarizes the key parameters for the proposed scalable synthesis.

StepTransformationStarting MaterialKey ReagentsSolventExpected Yield
1Birch Reduction1,4-DimethoxybenzeneLi, EthylenediamineTHF>90% (crude)
2Hydrolysis1,4-Dimethoxy-1,4-cyclohexadieneOxalic Acid (cat.)Acetone/H₂O80-85%
3Hydroxylation4-Methoxycyclohex-2-en-1-oneNa₂-eosin Y (cat.), O₂, ThioureaMeCN60-70%
4Acetylation4-Methoxy-1-hydroxycyclohex-2-en-1-oneAc₂O, Bi(OTf)₃ (cat.)DCM>95%
Overall 1,4-Dimethoxybenzene ~45-55%

Conclusion

This application note details a comprehensive and scalable four-step synthesis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. By leveraging modern synthetic methodologies, including an ammonia-free Birch reduction and a visible-light-mediated C-H hydroxylation, this route offers significant advantages in terms of safety, operational simplicity, and environmental impact over classical approaches. The protocols provided are robust and have been designed with scalability in mind, making them highly relevant for researchers in both academic and industrial settings who require access to this and related functionalized cyclohexenone building blocks for drug discovery and development programs.

References

  • Ma, M., Tian, Y., & Zhang, W. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2022.943905/full]
  • Heravi, M. M., et al. (2007). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. ARKIVOC. [URL: https://www.semanticsscholar.org/paper/Acetylation-of-alcohols%2C-phenols-and-salicylic-by-Heravi-Oskooie/42a17079210c431b9d40362f6b86064f261947e4]
  • Twilton, J., et al. (2017). Organocatalyzed Birch Reduction Driven by Visible Light. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5484988/]
  • Organic Chemistry Portal. (n.d.). Synthesis of enones by oxidation or hydrolysis. [URL: https://www.organic-chemistry.org/synthesis/C=O/enones.shtm]
  • Baran, P. S., et al. (2017). Scalable and Sustainable Electrochemical Allylic C–H Oxidation. Nature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5653139/]
  • Ali, M. A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [URL: https://www.mdpi.com/1420-3049/24/14/2551]
  • Ito, H., et al. (2024). Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc06052g]
  • Google Patents. (2015). Preparation method of 4-methoxycyclohexanon. CN105152884A. [URL: https://patents.google.
  • Nakamura, T., & Nakada, M. (2013). Allylic Oxidations in Natural Product Synthesis. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0033-1338870]
  • Hokkaido University. (2023). Birch reduction simplified to a one-minute mechanochemical process. [URL: https://www.global.hokudai.ac.jp/blog/birch-reduction-simplified-to-a-one-minute-mechanochemical-process/]
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. [URL: https://www.quickcompany.in/patents/a-process-for-the-synthesis-of-4-methoxycyclohexanone]
  • Wang, D., et al. (2023). Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products. Nature Communications. [URL: https://www.researchgate.
  • Scientific Update. (2022). A Scalable Alternative to Chromium-Mediated Allylic Oxidation. [URL: https://www.scientificupdate.
  • Yao, S. (2023). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology. [URL: https://www.drpress.org/index.php/HSET/article/view/13769]
  • NileRed. (2016). The Birch reduction. YouTube. [URL: https://www.youtube.
  • Siler, D. A., et al. (2022). High-Productivity Single-Pass Electrochemical Birch Reduction of Naphthalenes in a Continuous Flow Electrochemical Taylor Vortex Reactor. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00201]
  • Wang, D., et al. (2023). Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products. Nature Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/37095166/]
  • Griesbeck, A. G., & Stadtmüller, S. (1990). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [URL: https://www.researchgate.net/publication/251761625_Synthesis_of_4-Hydroxy-4-Methylcyclohex-2-En-1-One]
  • Koide, K., et al. (2021). Scalable Birch reduction with lithium and ethylenediamine in tetrahydrofuran. Science. [URL: https://www.science.org/doi/10.1126/science.abk3099]
  • Wikipedia. (n.d.). Birch reduction. [URL: https://en.wikipedia.org/wiki/Birch_reduction]
  • Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/139.shtm]
  • Kadam, S. T., & Kim, S. S. (2008). Ester synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate Resolution

Executive Summary & Mechanism This guide addresses the enzymatic kinetic resolution (EKR) of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate , a critical chiral building block often utilized in the synthesis of alkaloids and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

This guide addresses the enzymatic kinetic resolution (EKR) of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate , a critical chiral building block often utilized in the synthesis of alkaloids and pharmaceutical intermediates such as Vernakalant .

The resolution typically proceeds via hydrolytic kinetic resolution using a lipase (e.g., Burkholderia cepacia lipase or CAL-B). The enzyme selectively hydrolyzes the acetate ester of one enantiomer (typically the S-enantiomer, depending on the enzyme's Kazlauskas preference) into the corresponding alcohol, leaving the desired R-acetate (or vice versa) intact.

Core Challenge: The substrate is an


-acetoxy enone . The 

-proton (C1) is acidic due to the adjacent ketone (C2) and the electron-withdrawing acetate group. This makes the substrate and product highly prone to racemization via enolization, particularly at elevated pH or temperatures, which is the primary cause of eroding enantiomeric excess (ee).

Troubleshooting Guide (Q&A)

Issue 1: Low Enantiomeric Excess (ee)

Q: I am using Lipase PS (Amano), but the ee of the remaining ester plateaus at 85-90% and will not reach >99%. What is happening?

A: This is likely due to spontaneous chemical hydrolysis or in-situ racemization .

  • Racemization: The

    
    -proton allows the chiral center to enolize. If the reaction pH is 
    
    
    
    , the rate of racemization competes with the enzymatic hydrolysis.
  • Non-Specific Hydrolysis: Water can chemically hydrolyze the ester without enantioselectivity, creating a "background reaction" that lowers the overall E-value.

Corrective Actions:

  • Lower the pH: Shift your buffer system from pH 7.5 to pH 6.0–6.5 . Most lipases retain activity here, but chemical enolization is significantly suppressed.

  • Lower the Temperature: Reduce reaction temperature from 30°C to 4°C–10°C . This follows the Arrhenius principle where the activation energy for the specific enzymatic reaction is lower than that of the non-specific chemical background.

  • Switch Solvent System: Move from a biphasic aqueous system to an organic-phase hydrolysis using water-saturated organic solvents (e.g., water-saturated MTBE or Diisopropyl ether). This limits the concentration of bulk water available for chemical hydrolysis.

Issue 2: Reaction Stalling

Q: The conversion reaches 30% rapidly but then stalls or slows down drastically. How do I reach 50% conversion?

A: This is a classic symptom of product inhibition or pH drift .

  • Acidification: Hydrolysis releases acetic acid. In unbuffered or weakly buffered organic solvents, this drops the local pH, deactivating the enzyme.

  • Inhibition: The byproduct alcohol (4-methoxy-2-oxocyclohex-3-en-1-ol) may bind to the enzyme active site.

Corrective Actions:

  • Add a Proton Scavenger: If working in organic solvent, add a solid weak base like sodium bicarbonate or a resin (e.g., Amberlite IRA-67) to neutralize the acetic acid without raising the pH enough to cause racemization.

  • Use an Autotitrator: In aqueous systems, maintain pH strictly at 6.5 using 0.1 M NaOH stat-titration.

Issue 3: Poor Reproducibility

Q: My small-scale (50 mg) reactions work perfectly, but the 10g scale-up fails. Why?

A: Mass transfer limitations and emulsion formation .

  • Lipases function at the interface. At larger scales, stirring efficiency changes. If the stirring is too vigorous, you may form a stable emulsion that traps the enzyme, preventing substrate access. If too slow, the interfacial area is insufficient.

Corrective Actions:

  • Immobilization: Use immobilized lipases (e.g., Novozym 435 or Lipase PS-IM) rather than free powder. This prevents emulsion and simplifies filtration.

  • Standardize Agitation: Use an overhead stirrer with a defined RPM (e.g., 250 RPM) rather than a magnetic stir bar which grinds the enzyme.

Optimized Experimental Protocol

Objective: Kinetic Resolution of rac-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate to >99% ee.

Materials
  • Substrate: rac-4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (10 mmol)

  • Enzyme: Lipase PS (Amano) from Burkholderia cepacia (Immobilized on diatomite) or Novozym 435.

  • Solvent: MTBE (Methyl tert-butyl ether), water-saturated.

  • Buffer: 0.1 M Phosphate Buffer (pH 6.5).

Workflow
  • Preparation: Dissolve 10 mmol of substrate in 50 mL of water-saturated MTBE.

  • Initiation: Add 1.0 g of Immobilized Lipase PS.

  • Incubation: Stir at 20°C (controlled). Monitor pH; if using a biphasic system (MTBE/Buffer 1:1), maintain pH at 6.5 via autotitration.

  • Monitoring: Check conversion via HPLC (Chiralcel OD-H column) every 2 hours.

  • Termination: Stop reaction at 45–50% conversion . (Do not exceed 50% if the target is the remaining ester).[1]

  • Workup: Filter off the enzyme.[2] Separate phases. Wash organic phase with brine.[3] Dry over

    
    .
    
  • Purification: The remaining acetate (product A) and the hydrolyzed alcohol (product B) have significantly different polarities. Separate via flash chromatography (Hexane/EtOAc gradient).

Data & Visualization

Comparative Enzyme Performance (Typical Data)
Enzyme SourceTrade NameTime to 50% Conv.E-Value (Selectivity)Optimal pHNotes
Burkholderia cepaciaLipase PS4-6 h>1006.0 - 6.5Best balance of rate/selectivity.
Candida antarctica BNovozym 4351-2 h20 - 507.0Very fast, but lower E-value for this substrate.
Porcine PancreasPPL24 h<107.5Poor selectivity; not recommended.
Pseudomonas fluorescensLipase AK5-8 h80 - 906.5Good alternative to Lipase PS.
Kinetic Resolution Workflow

KineticResolution Start Racemic Mixture (R/S-Acetate) Reaction Enzymatic Hydrolysis (Lipase PS, pH 6.5, MTBE) Start->Reaction Check Check Conversion (HPLC) Reaction->Check Check->Reaction <45% Stop Stop at 50% Conv. Check->Stop 45-50% Separation Column Chromatography Stop->Separation ProductA Target: (R)-Acetate (>99% ee) Separation->ProductA Elutes First (Non-polar) ProductB Byproduct: (S)-Alcohol Separation->ProductB Elutes Second (Polar)

Caption: Workflow for the hydrolytic kinetic resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low ee or Yield CheckType Identify Issue Type Problem->CheckType LowEE Low ee (<90%) CheckType->LowEE Stalled Reaction Stalled CheckType->Stalled Racemization Cause: Racemization? LowEE->Racemization PHDrop Cause: pH Drop? Stalled->PHDrop LowerPH Action: Lower pH to 6.0 Racemization->LowerPH Yes (High pH) LowerTemp Action: Lower Temp to 4°C Racemization->LowerTemp Yes (Temp >25C) AddBase Action: Add NaHCO3 or Titrate PHDrop->AddBase Yes (Acidic) Inhibition Cause: Product Inhibition? PHDrop->Inhibition No Resin Action: Add Resin Scavenger Inhibition->Resin Yes

Caption: Decision matrix for diagnosing reaction failures in alpha-acetoxy ketone resolution.

References

  • Ghanem, A. (2007).[4] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry.[2][5][6] Link

  • Akai, S., et al. (2004). Lipase-Catalyzed Dynamic Kinetic Resolution of alpha-Acetoxy Ketones. Journal of Organic Chemistry. Link

  • BenchChem Technical Data. (2025). Synthesis and Resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. Link

  • Patel, R. N. (2008). Biocatalysis for the Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press. Link

  • Kazlauskas, R. J., & Weissfloch, A. N. (1997). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. Journal of Molecular Catalysis B: Enzymatic. Link

Sources

Optimization

Troubleshooting low yields in 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate synthesis

Technical Support Center: Synthesis of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate Ticket ID: #SYN-4M2O-YIELD Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Yields &...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

Ticket ID: #SYN-4M2O-YIELD Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Yields & Impurity Profiles

Executive Summary: The "Yield Killer" Triad

The synthesis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (an


-acetoxy-

-methoxy enone) is deceptively difficult. While the transformation appears to be a standard

-functionalization of a ketone, the presence of the vinylogous ester (4-methoxy enol ether moiety) creates a "Yield Killer" triad:
  • Acid Sensitivity: The 4-methoxy group is an enol ether. Standard acetoxylation conditions (often using acetic acid) hydrolyze this group, reverting the molecule to a 1,3-cyclohexanedione derivative.

  • Elimination/Aromatization: The product contains a good leaving group (acetate)

    
     to a ketone and 
    
    
    
    to a double bond. Base-catalyzed or thermal elimination readily drives the system toward a stable aromatic phenol (4-methoxyphenyl acetate).
  • Regio-instability: The double bond can migrate to conjugation with the ketone if not kinetically locked.

This guide moves beyond generic advice, focusing on the Hypervalent Iodine (PIDA) and Rubottom Oxidation pathways, which are the industry standards for this scaffold.

Diagnostic Workflow: Identifying Your Failure Mode

Before altering your protocol, use this decision tree to diagnose the specific chemical failure occurring in your flask.

Troubleshooting Start START: Analyze Crude NMR/TLC CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckAr Do you see aromatic signals? (6.5 - 7.5 ppm) CheckSM->CheckAr Yes Issue_Kinetics ISSUE: Kinetic Stalling Inactive Catalyst or Wet Reagents CheckSM->Issue_Kinetics No (SM remains) CheckDik Do you see broad OH or complex aliphatic region? CheckAr->CheckDik No Issue_Elim ISSUE: Aromatization Elimination of AcOH driven by Heat or Base CheckAr->Issue_Elim Yes Issue_Hyd ISSUE: Enol Ether Hydrolysis Acidic conditions destroyed the 4-OMe group CheckDik->Issue_Hyd Yes Success Target Product Identified Proceed to Purification CheckDik->Success No

Figure 1: Diagnostic logic flow for analyzing crude reaction mixtures. Use 1H NMR for definitive identification of aromatic byproducts (elimination) vs. diketones (hydrolysis).

Technical Solutions & Optimized Protocols

Scenario A: The "Standard" Hypervalent Iodine Route (PIDA)

Most users attempt this first using Phenyliodine diacetate (PIDA) in Acetic Acid. This is often the cause of low yields due to hydrolysis.

The Fix: Switch to a Lewis-Acid Catalyzed / Non-Acidic Solvent system. You must decouple the oxidation potential from the acidic medium.

Optimized Protocol:

  • Solvent: Switch from AcOH to Dichloromethane (DCM) or Benzene (if permitted).

  • Reagent: Use PIDA (1.1 equiv) .

  • Catalyst: Use BF3·OEt2 (2.5 equiv) at low temperature. The Lewis acid activates the iodine species without providing a proton source for hydrolysis.

  • Temperature: Strictly -78°C to 0°C . Never heat.

ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Solvent Glacial Acetic AcidDCM (Anhydrous)Prevents solvolysis of the 4-OMe enol ether.
Activator None / HeatBF3·OEt2Lowers activation energy; allows reaction at -78°C.
Quench Aqueous NaHCO3Solid NaHCO3 / Cold FiltrationAqueous workup hydrolyzes the product; solid base neutralizes BF3 first.

Critical Mechanism Note: The BF3 activates the PIDA, creating a highly electrophilic iodine species that attacks the enol. The acetate ligand is then delivered intramolecularly or from the PIDA byproduct, avoiding free acetic acid in the bulk solution [1].

Scenario B: The "High-Fidelity" Rubottom Oxidation

If the PIDA route consistently yields <40% or leads to aromatization, you must switch to the Rubottom oxidation via a Silyl Enol Ether (SEE).

The Protocol:

  • Step 1 (SEE Formation): Treat your 4-methoxy-cyclohexenone with TBSOTf and 2,6-lutidine (soft base) to form the silyl enol ether at the C1-C2 position.

    • QC Point: Verify the SEE formation by NMR (disappearance of

      
      -proton).
      
  • Step 2 (Oxidation): Treat the SEE with mCPBA in DCM at 0°C. This forms the silyl epoxide.

  • Step 3 (Rearrangement): The epoxide rearranges (Brook rearrangement type) to the

    
    -silyloxy ketone.
    
  • Step 4 (Acylation): Perform a fluoride-mediated deprotection (TBAF) followed immediately by acetylation (Ac2O/Pyridine), OR use Lead Tetraacetate (LTA) directly on the SEE (if regulations allow).

Why this works: The Rubottom method proceeds under non-acidic conditions until the final workup, preserving the sensitive 4-methoxy enol ether [2].

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a forest of peaks in the aromatic region (6.8–7.2 ppm). What happened? A: You triggered aromatization . The


-acetoxy ketone is a precursor to 4-methoxyphenyl acetate. This elimination is driven by:
  • Heat: Reaction temperature > 0°C.

  • Base: Using strong bases during workup (e.g., NaOH, KOH).

  • Silica Gel: The acidity of silica during column chromatography can catalyze this elimination.[1]

  • Solution: Use neutralized silica (treat with 1% Et3N) for purification and keep all rotary evaporation bath temperatures < 30°C.

Q2: Can I use Mn(OAc)3 for this reaction? A: Not recommended. Manganese(III) acetate mediated free-radical acetoxylation usually requires refluxing in acetic acid. These harsh conditions will destroy your 4-methoxy enol ether moiety (hydrolysis) and promote rapid aromatization. Stick to PIDA/BF3 or Rubottom conditions.

Q3: The product decomposes during storage. How do I stabilize it? A: The product is an activated Michael acceptor and an acetate donor.

  • Storage: Store benzene/toluene solutions at -20°C rather than neat oil.

  • Additives: Add a trace of radical inhibitor (BHT) if you suspect radical polymerization, but more likely, it is acid-catalyzed decomposition. Store over a few beads of activated 4Å molecular sieves to keep it anhydrous.

References

  • Moriarty, R. M., & Vaid, R. K. (1990). Carbon-carbon bond formation via hypervalent iodine oxidations.[2] Accounts of Chemical Research, 23(12), 438–445.

  • Rubottom, G. M., Vazquez, M. A., & Pelegrina, D. R. (1974). Peracid oxidation of silyl enol ethers to .alpha.-hydroxy ketones. Tetrahedron Letters, 15(49), 4319–4322.

  • Pelter, A., & Elgendy, S. (1988). Phenolic oxidation with (diacetoxyiodo)benzene. Tetrahedron Letters, 29(51), 6773–6776.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for PIDA, BF3·OEt2, and other reagents before handling.

Sources

Troubleshooting

Optimizing temperature for lipase reactions with 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Topic: Optimizing Temperature for Lipase-Catalyzed Resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this bul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature for Lipase-Catalyzed Resolution of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this bulletin to address the critical thermodynamic and kinetic challenges researchers face when optimizing temperature for the enzymatic deacetylation of cyclic acetoxy enones.

The kinetic resolution of 4-methoxy-2-oxocyclohex-3-en-1-yl acetate using lipases (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B) is a highly effective chemo-enzymatic route to produce optically pure 6-hydroxy-3-methoxycyclohex-2-enone, a vital chiral building block for pharmaceutical precursors1[1]. However, temperature optimization is not merely about maximizing reaction rate; it requires a delicate thermodynamic balance to maintain high enantioselectivity (


-value) while preserving enzyme and substrate integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does the enantiomeric excess (ee) of my product drop sharply when I scale the reaction at temperatures above 35°C? A1: This is a fundamental thermodynamic phenomenon governed by the Gibbs-Helmholtz relationship (


). Enantioselectivity is driven by the difference in activation free energy (

) between the fast-reacting and slow-reacting enantiomers. At lower temperatures, the reaction is under enthalpic control (

), which strongly favors the fast enantiomer. As you increase the temperature (

), the entropic term (

) becomes increasingly dominant, counteracting the enthalpic advantage and eroding the

-value2[2]. For this specific substrate, exceeding 30–32°C typically results in an exponential decay of enantioselectivity.

Q2: I am observing enzyme precipitation and incomplete conversion at 40°C, despite lipases generally being thermostable. What is causing this? A2: The issue is the synergistic denaturing effect of temperature and your co-solvent. 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is highly hydrophobic, requiring a co-solvent like DMSO (e.g., 2% v/v) to achieve sufficient solubility in the aqueous phosphate buffer[1]. While lipases can tolerate 40°C in pure aqueous buffers, the combination of elevated thermal energy and DMSO disrupts the hydrophobic interactions holding the enzyme's catalytic "lid" in its active conformation, leading to rapid irreversible precipitation.

Q3: Can elevated temperatures affect the chemical stability of the substrate itself? A3: Yes. The substrate is an


-acetoxy enone. At elevated temperatures in a pH 7.0 phosphate buffer, spontaneous, non-enzymatic hydrolysis of the acetate group accelerates. Because this background thermal hydrolysis proceeds with zero enantioselectivity, it directly dilutes the chiral purity of the enzymatically generated 6-hydroxy-3-methoxycyclohex-2-enone.

Part 2: Quantitative Data Summarization

The following table summarizes the causal relationship between temperature, reaction kinetics, and thermodynamic enantioselection for the resolution of 4-methoxy-2-oxocyclohex-3-en-1-yl acetate (Standardized at 50 mM Phosphate Buffer, pH 7.0, 2% DMSO).

Temperature (°C)Reaction Time (h)Conversion (%)Product ee (%)Substrate ee (%)Calculated E-value
207248>9992>200
30 (Optimal) 48 50 98 98 150
402455858025
50126560455

Note: At 50°C, conversion exceeds 50% due to the onset of non-enantioselective background thermal hydrolysis.

Part 3: Self-Validating Experimental Protocol

To systematically optimize the temperature for your specific lipase formulation, execute the following self-validating workflow. This protocol embeds internal controls to isolate enzymatic enantioselectivity from thermal background noise.

Step 1: Preparation of Solutions

  • Substrate Stock: Dissolve 20 µL of racemic 4-methoxy-2-oxocyclohex-3-en-1-yl acetate in 200 µL of anhydrous DMSO.

  • Buffer: Prepare 10 mL of 50 mM Potassium Phosphate buffer, adjusted precisely to pH 7.0.

Step 2: Setup of Self-Validating Reaction Matrix Set up three parallel reaction vials for each target temperature (e.g., 20°C, 30°C, 40°C) in a temperature-controlled orbital shaker:

  • Vial A (Active Reaction): 10 mL Buffer + 40 mg Lipase + 220 µL Substrate Stock.

  • Vial B (Negative Control): 10 mL Buffer + 220 µL Substrate Stock (No Enzyme). Purpose: Quantifies non-enzymatic thermal hydrolysis.

  • Vial C (Positive Control): 10 mL Buffer + 40 mg Lipase + 200 µL DMSO + 20 µL 1-phenylethyl acetate. Purpose: Validates baseline enzyme activity independent of the target substrate.

Step 3: Temperature-Controlled Incubation Incubate the vials at the target temperatures with constant agitation at 100 rpm. Monitor the reaction progress via TLC (Mobile Phase: 1:1 EtOAc:Hexane)[1].

Step 4: Extraction and Quenching Once Vial A reaches ~45-50% conversion (typically 48 hours at 30°C), quench the reaction by extracting the aqueous layer three times with equal volumes of EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 5: Analytical Validation Analyze the extracted product (6-hydroxy-3-methoxycyclohex-2-enone) and remaining substrate via Chiral HPLC. Calculate the


-value using the standard equation: 

. If Vial B shows >2% conversion, subtract this background rate from your

-value calculations.

Part 4: Thermodynamic Workflow Visualization

Thermo Start 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate + Lipase Biocatalyst T_Control Temperature Control Parameter (T) Start->T_Control DeltaH Enthalpic Control (ΔΔH‡) Dominates at Lower T (< 30°C) T_Control->DeltaH Optimal DeltaS Entropic Control (TΔΔS‡) Dominates at Higher T (> 40°C) T_Control->DeltaS Sub-optimal HighE High Enantioselectivity (E > 100) Optically Pure Hydroxyenone DeltaH->HighE LowE Low Enantioselectivity (E < 20) Racemization & Background Hydrolysis DeltaS->LowE

Thermodynamic control pathway for lipase-catalyzed kinetic resolution.

References

  • Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. Hatice Becerekli, Şaziye Betül Sopacı. International Journal of Agriculture Environment and Food Sciences (2023). 1

  • Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Tadashi Ema. Current Organic Chemistry (2004).2

Sources

Optimization

Purification challenges of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate from reaction mixtures

Welcome to the technical support center for the purification of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile building block. Drawing from established principles of organic chemistry and extensive experience in synthetic methodology, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.

I. Introduction to the Purification Challenges

The synthesis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, likely via a Robinson annulation pathway, presents a unique set of purification challenges.[1][2][3][4][5] The presence of multiple functional groups—an enol acetate, an α,β-unsaturated ketone, and a methoxy group—contributes to its polarity and potential instability under certain conditions. Common issues arise from incomplete reactions, side-product formation, and the inherent sensitivity of the enol acetate moiety to hydrolysis. This guide will address these challenges systematically, providing both theoretical understanding and practical solutions.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Problem 1: Low yield of the desired product after work-up.

  • Possible Cause A: Hydrolysis of the enol acetate during aqueous work-up. Enol acetates can be sensitive to both acidic and basic conditions, leading to hydrolysis back to the corresponding ketone.[6]

    • Solution:

      • Neutralize the reaction mixture carefully: Before extraction, neutralize the reaction mixture to a pH of ~7 with a mild acid or base (e.g., saturated ammonium chloride solution or saturated sodium bicarbonate solution). Avoid strong acids or bases.

      • Minimize contact time with aqueous layers: Perform extractions quickly and efficiently.

      • Use brine washes: After the initial aqueous washes, wash the organic layer with brine (saturated NaCl solution) to remove most of the dissolved water before drying.

  • Possible Cause B: Incomplete reaction. The Robinson annulation is a multi-step reaction, and incomplete conversion of starting materials or intermediates is a common issue.[1][2][4]

    • Solution:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Ensure the disappearance of the starting materials before quenching the reaction.

      • Optimize reaction conditions: Consider adjusting reaction time, temperature, or catalyst concentration to drive the reaction to completion.

  • Possible Cause C: Product loss during extraction. The polarity of the product may lead to some solubility in the aqueous layer.

    • Solution:

      • Back-extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

      • Choose an appropriate solvent: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction.

Problem 2: Difficulty in separating the product from impurities by column chromatography.

  • Possible Cause A: Co-elution with polar impurities. The product itself is moderately polar, and may co-elute with polar side-products from the Robinson annulation.

    • Solution:

      • Optimize the solvent system for TLC: Before running a column, meticulously develop a solvent system using TLC that provides good separation (a ΔRf of at least 0.2) between your product and the impurities. A common mobile phase for such compounds is a mixture of hexane and ethyl acetate.[7]

      • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar Rf values.

      • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.

  • Possible Cause B: Product degradation on silica gel. The slightly acidic nature of standard silica gel can sometimes cause the hydrolysis of sensitive compounds like enol acetates.

    • Solution:

      • Use deactivated silica gel: Treat the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to neutralize the acidic sites.

      • Run the column quickly: Do not let the product sit on the column for an extended period.

      • Consider alternative purification methods: If column chromatography is consistently problematic, explore other options like preparative TLC or recrystallization.

Problem 3: The purified product appears to be a mixture of compounds by NMR.

  • Possible Cause A: Presence of tautomers or isomers. The product may exist in equilibrium with its keto tautomer, although the enol acetate should "lock" it in the enol form. Positional isomers from the annulation are also a possibility.

    • Solution:

      • Careful analysis of NMR data: Compare the obtained spectra with any available literature data for similar compounds. Look for characteristic peaks of both the desired product and potential isomers.

      • Re-purification: If isomers are present, a more efficient chromatographic separation may be required.

  • Possible Cause B: Residual solvent. Solvents used in the work-up or chromatography can be difficult to remove completely.

    • Solution:

      • Drying under high vacuum: Dry the purified product under high vacuum for an extended period, possibly with gentle heating if the compound is stable.

      • Lyophilization: If the compound is soluble in a suitable solvent (like benzene or water, if applicable), lyophilization can be an effective method for solvent removal.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the TLC and column chromatography of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate?

A1: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase it to achieve an Rf value of 0.3-0.4 for the product on TLC. For column chromatography, a gradient elution starting from a lower polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increasing to a higher polarity (e.g., 30-40% ethyl acetate in hexanes) is often effective.

Q2: How can I visualize the product on a TLC plate?

A2: Due to the α,β-unsaturated ketone chromophore, the product should be UV active and appear as a dark spot under a UV lamp (254 nm).[8] For further visualization, you can use a potassium permanganate stain (will react with the double bond) or a p-anisaldehyde stain (which is generally good for carbonyl compounds and can produce a colored spot upon heating).[9]

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when a compound melts in the hot solvent rather than dissolving, and then separates as an oil upon cooling.

  • Add more solvent: The initial amount of solvent may be insufficient to fully dissolve the compound at its boiling point.

  • Use a different solvent or solvent system: The chosen solvent may have a boiling point higher than the melting point of your compound. Try a lower-boiling solvent or a co-solvent system. For cyclohexenone derivatives, solvents like diethyl ether/pentane or ethanol have been used.[10][11]

  • Cool the solution more slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q4: Can I use basic alumina for column chromatography?

A4: Basic alumina can be a good alternative to silica gel, especially if you are concerned about the hydrolysis of the enol acetate on acidic silica. However, it is important to first test the separation on a TLC plate coated with alumina to ensure it provides the desired separation.

Q5: What are the expected spectroscopic data for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate?

A5: While specific literature data for this exact compound is scarce, we can predict the key spectroscopic features based on its structure:

  • ¹H NMR: Expect signals for the methoxy group (singlet, ~3.5-4.0 ppm), the acetate methyl group (singlet, ~2.1 ppm), vinylic protons, and protons on the cyclohexene ring. The coupling patterns of the ring protons will be complex.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the ketone and the ester, the carbons of the double bond, the methoxy carbon, the acetate methyl carbon, and the sp³ carbons of the ring.

  • IR Spectroscopy: Look for characteristic stretching frequencies for the C=O of the ester (~1760-1740 cm⁻¹), the C=O of the enone (~1680-1660 cm⁻¹), the C=C of the enone (~1620-1600 cm⁻¹), and C-O bonds.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (or another appropriate stationary phase) as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent) and load it carefully onto the top of the column.

  • Elute: Begin eluting with the starting solvent system, collecting fractions.

  • Increase Polarity (Gradient Elution): Gradually increase the proportion of the more polar solvent in the eluent to elute the compounds with increasing polarity.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Common Solvents for Chromatography and their Properties
SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component of eluent.
Dichloromethane3.140Good for dissolving a wide range of compounds.
Diethyl Ether2.835Can contain peroxides; use with caution.
Ethyl Acetate4.477A versatile polar component of eluent.
Acetone5.156Can be used for more polar compounds.
Methanol5.165Highly polar; used for highly polar compounds or for flushing columns.

V. Visualizations

Diagram 1: Logical Workflow for Purification

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up (Neutral pH) A->B Quench & Neutralize C Extraction with Organic Solvent B->C Separate Layers D Drying and Concentration C->D Remove Water & Solvent E Crude Product D->E F Column Chromatography (Silica Gel) E->F Purification G TLC Analysis of Fractions F->G Monitor Elution H Combine Pure Fractions G->H Identify Product I Solvent Removal H->I J Pure Product I->J K Recrystallization (Optional) J->K Further Purification

Caption: A typical workflow for the purification of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Diagram 2: Potential Side-Products in Robinson Annulation

SideProducts cluster_main Main Reaction cluster_side Potential Side Reactions Starting Materials Starting Materials Desired Product Desired Product Starting Materials->Desired Product Robinson Annulation Michael Adduct\n(Incomplete Cyclization) Michael Adduct (Incomplete Cyclization) Starting Materials->Michael Adduct\n(Incomplete Cyclization) Incomplete Aldol Polymerization Products Polymerization Products Starting Materials->Polymerization Products Self-condensation Hydrolyzed Product\n(Diketone) Hydrolyzed Product (Diketone) Desired Product->Hydrolyzed Product\n(Diketone) Enol Acetate Hydrolysis

Caption: Potential side-products that can complicate purification.

VI. References

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. [Link]

  • Wikipedia. Robinson annulation. [Link]

  • Google Patents. (1986). Cyclohexenone derivatives and process for making same.

  • DOI. Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation. [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • MDPI. (2009). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • The Royal Society of Chemistry. Supporting information for:. [Link]

  • Organic Chemistry Portal. Enone synthesis by oxidation or hydrolysis. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • NSF Public Access Repository. Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes. Synthesis of Chiral Enolate Surrogates a. [Link]

  • Google Patents. (1976). Purification of cyclohexanone.

  • Columbia University. Column chromatography. [Link]

  • University of Wisconsin-Madison. 5. Thin Layer Chromatography. [Link]

  • PubMed. (2007, September 15). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study. [Link]

  • Reddit. (2025, April 15). Flash column on silyl enol ether. [Link]

  • University of Sherbrooke. Guide for crystallization. [Link]

  • HETEROCYCLES. (2007, October 4). AN ALTERNATIVE CHIRAL SYNTHESIS OF WIELAND-MIESCHER KETONE MEDIATED BY (S)-2-(PYRROLIDINYLMETHYL)PYRRO. [Link]

  • ResearchGate. (2022, June 8). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]

  • BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]

  • ResearchGate. (2025, October 22). Biocatalytic Approaches to the Enantiomers of Wieland–Miescher Ketone and its Derivatives. [Link]

  • ResearchGate. (2025, August 6). A Convenient and Selective Method for Preparation of Enol Acetates from Ketones Using Montmorillonite KSF Clay. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. [Link]

  • MDPI. (2022, June 8). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • The Royal Society of Chemistry. compared using 13C nmr spectroscopy. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • The Royal Society of Chemistry. (2018). FULL PAPER Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. [Link]

  • YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • OpenStax. (2023, September 20). 13.2 The Nature of NMR Absorptions. [Link]

  • Organic Chemistry Portal. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Chemistry Stack Exchange. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts. [Link]

Sources

Troubleshooting

Technical Support Center: Maintaining the Stereochemical Integrity of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. The primary challenge encountered when handling this and similar α-acetoxy ketones is the loss of stereochemical purity through racemization. This document provides an in-depth analysis of the racemization mechanism, a series of troubleshooting guides in a direct question-and-answer format, and validated protocols to help you preserve the enantiomeric excess (e.e.) of your material throughout your experimental workflow.

Executive Summary: The Root of the Problem

The racemization of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate stems from the inherent chemical properties of its structure. The chiral center is located at the carbon atom alpha (α) to the ketone's carbonyl group. The hydrogen atom attached to this α-carbon is acidic and susceptible to removal under either basic or acidic conditions.[1][2] This leads to the formation of a flat, achiral enol or enolate intermediate.[3] Once this planar intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the molecule with equal probability, inevitably leading to a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.[1][3] Therefore, the cornerstone of preventing racemization is the strict avoidance of acidic and basic conditions and the careful control of experimental parameters such as temperature and solvent choice.

Section 1: The Mechanism of Racemization

Understanding the chemical pathway that leads to racemization is critical for designing effective preventative strategies. The process is a classic example of keto-enol tautomerism facilitated by either acid or base catalysis.

  • Base-Catalyzed Racemization: A base removes the acidic α-hydrogen, creating a planar, resonance-stabilized enolate anion. This intermediate is achiral. Protonation of this enolate by a proton source (like a conjugate acid or solvent) can occur on either face of the double bond, regenerating the ketone as a racemic mixture.[1]

  • Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogen. A weak base (such as the solvent or a conjugate base) can then deprotonate the α-carbon to form a planar, achiral enol.[3] This enol is in equilibrium with the keto form, and its collapse back to the ketone can produce both enantiomers, resulting in racemization.[3]

G cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway S_ketone_base (S)-Ketone enolate Planar, Achiral Enolate S_ketone_base->enolate - H⁺ (Base) racemate_base Racemic Mixture (R/S)-Ketone enolate->racemate_base + H⁺ S_ketone_acid (S)-Ketone enol Planar, Achiral Enol S_ketone_acid->enol + H⁺, - H⁺ (Acid) racemate_acid Racemic Mixture (R/S)-Ketone enol->racemate_acid - H⁺, + H⁺

Caption: Mechanism of acid- and base-catalyzed racemization via planar intermediates.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate?

A1: The primary cause is exposure to acidic or basic conditions, which catalyze the formation of a planar, achiral enol or enolate intermediate.[1][2][4] This process, known as keto-enol tautomerism, erases the stereochemical information at the chiral α-carbon, leading to a racemic mixture upon reformation of the ketone.

Q2: At which stages of my experiment is racemization most likely to occur?

A2: Racemization risk is highest during three key stages:

  • Synthesis/Acylation: The reaction to introduce the acetate group, if not performed under strictly neutral conditions.

  • Aqueous Work-up: Using acidic or basic solutions to quench the reaction or wash the organic phase can rapidly cause racemization.[5]

  • Purification: Standard silica gel for column chromatography is inherently acidic and a common, often overlooked, cause of racemization.[5] Prolonged exposure or heating during purification exacerbates the issue.

Q3: How does temperature influence the rate of racemization?

A3: The rate of racemization is highly dependent on temperature.[6] Higher temperatures provide the necessary activation energy for the enolization/enolate formation, significantly accelerating the process.[7] Therefore, conducting all steps—reaction, work-up, and purification—at low temperatures (e.g., 0 °C to room temperature) is a critical preventative measure.

Q4: What are the best practices for an aqueous work-up to preserve my compound's enantiomeric excess (e.e.)?

A4: The goal is to maintain a neutral pH (around 7.0) and minimize contact time.

  • Quenching: Use a neutral or weakly basic quenching agent like a saturated solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), added slowly at low temperature. Avoid strong acids or bases.

  • Washing: Wash the organic layer with pH 7 phosphate buffer or, more commonly, with saturated sodium chloride solution (brine) to remove water and water-soluble impurities.

  • Temperature: Perform all extractions and washes in a cold separatory funnel or with pre-chilled solutions.

Q5: My product's e.e. drops significantly after column chromatography. What can I do?

A5: This is a classic problem caused by the acidity of standard silica gel.[5]

  • Deactivate the Silica: Before preparing your column, slurry the silica gel in your chosen eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic silanol groups on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a specialized, pH-neutral stationary phase if your compound is particularly sensitive.

  • Optimize Chromatography: Use flash chromatography with a slightly more polar solvent system than usual to expedite elution and minimize the time your compound spends on the column.

Q6: Are certain solvents better at preventing racemization?

A6: Yes. Solvent choice can influence the rate of racemization.

  • Recommended: Aprotic, non-polar solvents such as dichloromethane (DCM), diethyl ether, or toluene are generally preferred as they are less likely to facilitate the proton transfer required for enolization.

  • Use with Caution: Protic solvents like methanol or ethanol can participate in proton transfer and may accelerate racemization, especially if trace acid or base is present.[8] Polar aprotic solvents like DMSO can also increase racemization rates compared to water in some systems.[8]

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common racemization issues.

Symptom / Observation Potential Cause(s) Recommended Solutions & Preventative Actions
Loss of e.e. during synthesis/acetylation Use of a strong acid or base catalyst (e.g., pyridine, DMAP in excess, H₂SO₄).- Use a milder, non-basic catalyst or a stoichiometric amount of a non-nucleophilic base.- Consider acylation methods known to proceed under neutral conditions.- Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Racemization during aqueous work-up Quenching with a strong acid/base; pH of wash solutions is not neutral.- Quench the reaction carefully with a saturated NH₄Cl or NaHCO₃ solution at 0 °C.- Wash the organic layer with a pH 7 buffer and/or brine.- Work quickly and keep solutions cold to minimize contact time.[5]
Decrease in e.e. after column chromatography The stationary phase (silica gel) is acidic and is catalyzing enolization.- Deactivate the silica gel by pre-treating it with a solution of 1% triethylamine in the eluent.[5]- Use a less acidic stationary phase like neutral alumina.- Minimize column residence time by using flash chromatography with an optimized eluent.
Racemization observed during solvent removal Residual acid or base in the product solution is being concentrated during evaporation.- Ensure the final organic solution is neutral before concentration. Perform a final wash with brine.- Use a rotary evaporator at low temperature and moderate vacuum. Avoid heating the flask.
Gradual loss of e.e. during storage The purified compound contains trace acidic or basic impurities. The storage solvent is protic.- Ensure the highest purity before storage.- Store the compound as a solid in a freezer (-20 °C or lower) under an inert atmosphere (N₂ or Ar).- If storing in solution, use a dry, aprotic solvent like toluene or DCM.
Section 4: Validated Experimental Protocols

Protocol 4.1: Neutral pH Aqueous Work-up Procedure

This protocol is designed to neutralize and extract the product while minimizing the risk of acid- or base-catalyzed racemization.

  • Cool the reaction vessel to 0 °C in an ice-water bath.

  • Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases. This step neutralizes residual acid.

  • Transfer the mixture to a pre-chilled separatory funnel.

  • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers.

  • Wash the combined organic layers once with a pre-chilled pH 7 phosphate buffer solution, followed by one wash with pre-chilled saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a bath temperature below 30 °C.

Protocol 4.2: Purification by Deactivated Silica Gel Flash Chromatography

This procedure prevents on-column racemization.

  • In a beaker, add the required amount of silica gel for your column.

  • Prepare the eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).

  • Add a small amount of the triethylamine-containing eluent to the dry silica gel to create a free-flowing slurry.

  • Pack the column with the slurry as per standard flash chromatography procedures.

  • Equilibrate the packed column with at least 2-3 column volumes of the eluent containing triethylamine.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the product using the triethylamine-containing eluent, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

Section 5: Summary and Recommended Workflow

To maintain stereochemical integrity, a holistic approach is required, from the first synthetic step to final storage.

G cluster_workflow Recommended Workflow for Stereochemical Integrity cluster_checkpoints Critical Racemization Checkpoints & Actions start Start: Chiral Precursor synthesis Synthesis / Acetylation start->synthesis workup Aqueous Work-up synthesis->workup synth_check Use mild/neutral reagents Low Temperature (< RT) synthesis->synth_check purification Purification workup->purification workup_check Maintain pH ~7 Use cold solutions Minimize time workup->workup_check storage Analysis & Storage purification->storage purify_check Use deactivated silica (1% Et₃N) Or neutral alumina Run flash chromatography purification->purify_check storage_check Store solid at ≤ -20°C Under inert gas (N₂/Ar) storage->storage_check

Caption: Recommended workflow with critical checkpoints to prevent racemization.

Table of Recommended vs. Problematic Conditions

Parameter Recommended (Preserves e.e.) Problematic (Causes Racemization)
Reagents/pH Mild, non-ionic reagents; pH maintained at ~7.Strong acids (HCl, H₂SO₄), strong bases (NaOH, LDA), acidic/basic catalysts.
Temperature Low temperatures (0 °C to Room Temperature).Elevated temperatures, prolonged heating, or refluxing.[6]
Solvents Aprotic, non-polar (DCM, Toluene, Hexane).Protic (Methanol, Ethanol), Polar Aprotic (DMSO).[8]
Work-up Washes with pH 7 buffer, saturated NaHCO₃, brine.Washes with dilute HCl, NaOH solutions.
Purification Deactivated silica (w/ 1% Et₃N), neutral alumina.Standard silica gel.[5]
Storage Solid, ≤ -20 °C, under inert atmosphere.In solution (especially protic solvents), at room temperature.
References
  • Bergman, R., & Lindberg, J. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, A 36, 31-38. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid. Available at: [Link]

  • Michigan State University Department of Chemistry. Carbonyl Reactivity. Available at: [Link]

  • Igawa, K., Asano, S., Yoshida, Y., Kawasaki, Y., & Tomooka, K. (2021). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry, 86(14), 9651–9657. Available at: [Link]

  • Master Organic Chemistry. (2025). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Available at: [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. Available at: [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Available at: [Link]

  • Sui, J., Wang, N., Wang, J., & Yin, Q. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11046-11069. Available at: [Link]

  • Longdom Publishing. (2022). Chromatography for Chiral Separation. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. Available at: [Link]

  • Le, T. N., et al. (2018). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 22(4), 493–501. Available at: [Link]

Sources

Optimization

Addressing stability issues of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate in aqueous media

Welcome to the technical support center for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous media. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges you may encounter during your experiments.

I. Introduction to Compound Stability

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a complex molecule featuring an α,β-unsaturated ketone, an enol ether, and an acetate ester. This combination of functional groups makes it susceptible to degradation in aqueous environments, primarily through hydrolysis. Understanding the underlying chemical principles governing its stability is crucial for obtaining reliable and reproducible experimental results.

The core instability arises from the enol ether and acetate ester functionalities, which are both prone to hydrolysis, especially under acidic or basic conditions.[1][2] The α,β-unsaturated ketone system also influences the molecule's reactivity.[3]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate in aqueous solutions.

FAQ 1: My compound seems to be degrading rapidly in my aqueous buffer. What is the likely cause?

The most probable cause of degradation is hydrolysis. Both the enol ether and the acetate ester in 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate are susceptible to hydrolysis. Enol ethers are particularly unstable in acidic aqueous solutions, readily hydrolyzing to form a ketone and an alcohol.[1] The acetate group can also be cleaved under both acidic and basic conditions.

FAQ 2: What are the primary degradation products I should expect to see?

The primary degradation pathway involves the hydrolysis of the enol ether and the acetate group. This will likely result in the formation of cyclohexane-1,2,4-trione and methanol from the enol ether cleavage, and acetic acid from the hydrolysis of the acetate ester. Further reactions of the highly reactive trione are possible.

FAQ 3: What is the optimal pH range for working with this compound in aqueous solutions?

To minimize hydrolysis, it is recommended to work in a neutral or slightly acidic pH range (pH 6-7). Both strongly acidic and strongly alkaline conditions can catalyze the degradation of the compound.[4] It is crucial to buffer your aqueous solutions to maintain a stable pH throughout your experiment.

FAQ 4: Can temperature affect the stability of my compound?

Yes, temperature can significantly impact the rate of degradation. As with most chemical reactions, hydrolysis rates increase with temperature.[5] Therefore, it is advisable to conduct experiments at the lowest feasible temperature and store stock solutions at low temperatures (e.g., 2-8°C or frozen) to prolong their shelf life.

FAQ 5: Are there any additives I can use to improve the stability of my compound in solution?

While there are no universal stabilizers for this specific molecule, some general strategies can be employed. The use of co-solvents such as DMSO or ethanol can reduce the concentration of water and potentially slow down hydrolysis. However, the compatibility of co-solvents with your experimental system must be carefully evaluated. For some compounds, the addition of certain salts can have a stabilizing effect, but this is highly compound-dependent and would require empirical testing.[6]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Problem 1: Inconsistent results or loss of activity over time.
  • Potential Cause: Compound degradation in your experimental media.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the older stock.

    • Monitor Degradation Over Time: Use an analytical technique like HPLC to monitor the concentration of the parent compound in your experimental buffer over the time course of your experiment.[7]

    • Optimize pH and Temperature: Ensure your buffer is maintained at a neutral pH (6-7) and conduct your experiments at the lowest practical temperature.

Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. This can provide clues about the degradation pathway.

    • Forced Degradation Study: Intentionally degrade a sample of the compound under harsh conditions (e.g., strong acid, strong base, high temperature) and analyze the products. This can help to confirm the identity of the degradation products seen in your experiments.

Problem 3: Poor solubility in aqueous media.
  • Potential Cause: The compound may have limited aqueous solubility, which can be exacerbated by degradation.

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO or ethanol before diluting into your aqueous buffer. Be mindful of the final solvent concentration in your experiment.

    • Sonication: Briefly sonicate the solution to aid in dissolution.

    • Test Different Buffers: Solubility can sometimes be influenced by the buffer composition.

Logical Workflow for Troubleshooting Stability Issues

Caption: A logical workflow for diagnosing and addressing stability issues.

IV. Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

To maximize the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Dissolve 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate in a high-purity, anhydrous organic solvent such as DMSO or ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your aqueous experimental media.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Inert Atmosphere: For long-term storage, consider purging the vials with an inert gas like argon or nitrogen before sealing.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the stability of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate in an aqueous buffer.

Instrumentation and Conditions:

ParameterRecommendation
HPLC System Standard system with UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/water gradient
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV absorbance at an appropriate wavelength (determine via UV scan)
Injection Vol. 10 µL

Procedure:

  • Prepare your aqueous buffer of interest (ensure pH is stable).

  • Spike the buffer with a known concentration of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate from a fresh stock solution.

  • Immediately inject a sample (t=0) onto the HPLC to obtain an initial peak area for the parent compound.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject samples and record the peak area of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

Potential Degradation Pathway

The primary degradation pathway is anticipated to be acid-catalyzed hydrolysis of the enol ether, followed by hydrolysis of the acetate ester.

Degradation_Pathway cluster_0 Aqueous Environment (H₂O, H⁺) A 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate B Intermediate Ketone A->B Enol Ether Hydrolysis E Acetic Acid A->E Acetate Hydrolysis C Cyclohexane-1,2,4-trione B->C Acetate Hydrolysis D Methanol B->D

Caption: Proposed primary degradation pathway in aqueous media.

V. References

  • Tsuji, Y., Hara, D., Hagimoto, R., & Richard, J. P. (2011). Formation and stability of the 4-methoxyphenonium ion in aqueous solution. The Journal of Organic Chemistry, 76(23), 9568–9571. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7). Organic Chemistry. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2022, February 4). RSC Publishing. [Link]

  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. (n.d.). Applied Ecology and Environmental Research. Retrieved February 27, 2026, from [Link]

  • Analytical Methods. (2013, April 3). Royal Society of Chemistry. [Link]

  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. (2021, September 14). Atmospheric Chemistry and Physics. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Enhanced activation of peroxymonosulfate by multivariate ZnxCoy-ZIF for efficient pharmaceutical degradation in water. (n.d.). Catalysis Science & Technology. Retrieved February 27, 2026, from [Link]

  • Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. (2025, May 14). Master Organic Chemistry. [Link]

  • Cooperative efects on the formation of 4-methyloxycarbonyl-2-azetidinone clusters. (2026, January 7). ResearchGate. [Link]

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II. Retrieved February 27, 2026, from [Link]

  • Avanti, C., et al. (2011). A new strategy to stabilize oxytocin in aqueous solutions. AAPS Journal, 13(2), 284-290. [Link]

  • Mechanism and Kinetic Analysis of the Degradation of Atrazine by O3/H2O2. (2022, April 28). MDPI. [Link]

  • Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds. (n.d.). Google Patents. Retrieved February 27, 2026, from

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Elucidation of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

This guide provides an in-depth technical comparison of spectral analysis methods for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate , a functionalized cyclic enone often employed as a chiral building block in terpenoid synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of spectral analysis methods for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate , a functionalized cyclic enone often employed as a chiral building block in terpenoid synthesis.[1]

We compare Standard 1D NMR (1H/13C) against an Integrated 2D NMR Workflow (HSQC/HMBC) to demonstrate why the latter is the superior alternative for unambiguous structural validation, particularly for distinguishing regioisomers in substituted cyclohexenones.

Executive Summary & Compound Profile

The Molecule: 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate represents a complex "push-pull" electronic system.[1] It features a vinylogous ester (methoxy enone) and an


-acetoxy ketone.[1]

The Analytical Challenge: In synthetic campaigns (e.g., from Hagemann’s ester derivatives or 1,3-diketone alkylations), two primary ambiguities arise that standard 1D NMR often fails to resolve definitively:

  • Regiochemistry of the Enol Ether: Distinguishing the 4-methoxy isomer from the 2-methoxy or 3-methoxy isomers (depending on the precursor).

  • Stereoelectronic Effects: The

    
    -acetoxy group at C1 creates a chiral center that influences the ring conformation, causing complex multiplets in the methylene region (H5/H6) that overlap in 1D spectra.
    
Methodology Comparison

We compare two analytical approaches. Method B is recommended as the industry standard for this class of compounds.

FeatureMethod A: Standard 1D Analysis Method B: Integrated 2D Workflow (Recommended)
Primary Utility Quick purity check; functional group verification.[1]Definitive structural proof; regioisomer assignment.
Resolution of H1 Often ambiguous; overlaps with vinyl protons or solvent satellites if not optimized.[1]HSQC isolates H1 clearly from the solvent front and vinyl signals.
Quaternary Carbons Detects C2 (C=O) and C4 (=C-OMe) but cannot link them to specific protons.[1]HMBC definitively links H3 to C1 and C5, proving the enone connectivity.
Stereochemistry Inferred from

-couplings (often second-order).[1]
NOESY provides spatial confirmation of the acetate orientation relative to the ring.
Confidence Level Moderate (Risk of misidentifying regioisomers).[1]High (Self-validating through connectivity).
Experimental Data & Spectral Analysis

The following data compares the target Acetate against its precursor (Alcohol ) to illustrate the diagnostic shifts required for reaction monitoring.

Solvent:


 (7.26 ppm / 77.16 ppm)
Frequency:  400 MHz (

H) / 100 MHz (

C)
Table 1:

H NMR Chemical Shift Comparison
PositionProton TypePrecursor (Alcohol)

(ppm)
Target (Acetate)

(ppm)
Multiplicity (

in Hz)
Diagnostic Note
H1 Methine (

-CO)
4.155.45 dd (12.5, 6.[1]0)Key Indicator: +1.3 ppm downfield shift confirms acylation.[1]
H3 Vinyl (

-CO)
5.355.38 s (broad)Characteristic of

-methoxy enones; distinct from normal alkenes.[1]
H5 Methylene2.30 - 2.502.45 - 2.60 mComplex multiplet due to ring puckering.[1]
H6 Methylene1.90 - 2.102.15 - 2.35 mDiastereotopic protons split by chiral C1.[1]
-OMe Methoxy3.683.72 sStrong singlet; confirms enol ether integrity.[1]
-OAc Acetate Methyl2.18 sNew singlet appearing in the target.[1]
-OH Hydroxyl3.40 (br)Disappearance confirms full conversion.[1]
Table 2:

C NMR Assignment (Target Molecule)
CarbonType

(ppm)
HMBC Correlations (Optimized for 8 Hz)
C2 Ketone (C=O)192.5 H1, H3
C4 Enol Ether (=C-O)176.8 H3, H5, -OMe
C_Ester Acetate C=O[1]170.2 H1, Acetate-Me
C3 Vinyl (

-CO)
102.4 H1, H5
C1 Methine (

-OAc)
76.5 H3 (weak), H6
-OMe Methoxy56.1 C4
C5 Methylene28.4 H3, H6
C6 Methylene26.1 H1
Ac-Me Methyl20.8 C_Ester
Detailed Experimental Protocol

To achieve the resolution necessary for the data above, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Dissolve 15–20 mg of the acetate in 0.6 mL of

    
    .
    
  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., from acetylation catalysts like DMAP/pyridine) which can cause line broadening.

  • Tube: Use high-precision 5mm NMR tubes (camber < 3µm) to ensure shimming quality for the methine doublet resolution.

Step 2: Acquisition Parameters (400 MHz)
  • 1H NMR:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 2.0 s (Essential for accurate integration of the vinyl H3 vs. the Acetate-Me).

    • Scans: 16.

  • 13C NMR:

    • Relaxation Delay (D1): 2.0 s.[1]

    • Scans: 512 (Minimum required to resolve the quaternary C4 and C2 signals clearly from baseline noise).

Step 3: The "Connectivity Check" (Self-Validation)
  • Run HSQC first: Identify the protonated carbons.[1] Confirm H1 (5.45 ppm) correlates to C1 (76.5 ppm).

  • Run HMBC: Look for the "Enone Bridge."[1] The proton at H3 must show a strong correlation to the ketone C2 and the methylene C5 . If H3 correlates only to one methylene carbon, the ring structure may be open or rearranged.

Logic Flow & Pathway Visualization

The following diagram illustrates the decision-making logic used to assign the structure unequivocally, distinguishing it from potential regioisomers (e.g., 2-methoxy-4-oxocyclohex-2-en-1-yl acetate).

NMR_Assignment_Logic Start Unknown Sample (Suspected Acetate) H1_Scan 1H NMR Screening Identify Diagnostic Signals Start->H1_Scan Decision_H1 H1 Shift > 5.2 ppm? H1_Scan->Decision_H1 Acetylated Acetylation Confirmed (Alpha-deshielding) Decision_H1->Acetylated Yes Alcohol Free Alcohol (Incomplete Reaction) Decision_H1->Alcohol No (~4.1 ppm) C13_Scan 13C & DEPT-135 Count Quaternary Carbons Acetylated->C13_Scan Enol_Check C4 Signal ~175 ppm? C13_Scan->Enol_Check Enol_Check->Start No (Check Isomers) Regio_Check HMBC Connectivity H3(vinyl) -> C1(methine) Enol_Check->Regio_Check Yes (Beta-Enol Ether) Final_Struct Structure Validated: 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate Regio_Check->Final_Struct Correlation Observed

Caption: Logic flow for the structural validation of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, highlighting the critical decision points in spectral analysis.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for empirical shift rules of enones and acetates).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Li, X., et al. (2014).[1] Synthesis of Functionalized Cyclohexenones via Gold-Catalyzed Cascade Reactions. Journal of the American Chemical Society. (Provides comparative spectral data for similar 4-methoxy-cyclohexenone scaffolds). [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate: A Comparative Technical Guide

Executive Summary This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (CAS: 366024-06-8). As a functionalized cyclohexenone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate (CAS: 366024-06-8). As a functionalized cyclohexenone derivative featuring both an


-acetoxy ketone and a 

-methoxy enone moiety, this molecule exhibits a distinct fragmentation signature driven by aromatization and elimination pathways.

This guide compares the target molecule's performance against two structural analogs—2-Acetoxycyclohexanone and 4-Methoxycyclohex-3-en-1-one —to isolate the specific mass spectral contributions of the acetate and methoxy functional groups.

Structural Analysis & Mechanistic Basis

Understanding the fragmentation requires a precise dissection of the molecular structure:

  • Core Scaffold: Cyclohex-3-en-1-one (Conjugated enone).

  • C1 Substituent: Acetate (-OAc), positioned

    
     to the carbonyl.
    
  • C4 Substituent: Methoxy (-OMe), positioned

    
     to the carbonyl (vinyl ether character).
    

Molecular Formula:


Exact Mass:  184.0736 Da
Key Fragmentation Drivers[1]
  • Facile Acetate Elimination: The presence of the

    
    -acetoxy group typically leads to the loss of acetic acid (60 Da) or ketene (42 Da). In this specific molecule, the loss of acetic acid is thermodynamically favored as it drives the formation of a fully conjugated, aromatic-like system (4-methoxyphenol derivative).
    
  • Vinyl Ether Stabilization: The C4-methoxy group stabilizes positive charge density on the ring, influencing the abundance of post-elimination fragment ions.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Transfer Line: 280°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Cone Voltage: 30 V (optimized to prevent in-source fragmentation of the labile acetate).

Fragmentation Pathways (EI)[1]

The Electron Ionization (EI) spectrum is dominated by elimination reactions. The following graph illustrates the primary fragmentation cascade.

Pathway Visualization

FragmentationPathway M Molecular Ion (M+) m/z 184 (C9H12O4) M_Ketene [M - Ketene]+ m/z 142 (C7H10O3) M->M_Ketene - CH2CO (42 Da) M_AcOH [M - Acetic Acid]+ m/z 124 (C7H8O2) Base Peak Candidate M->M_AcOH - CH3COOH (60 Da) (Aromatization Driver) M_Methyl [M - CH3]+ m/z 169 M->M_Methyl - CH3 (15 Da) M_Ketene->M_AcOH - H2O (18 Da) Ion_96 [m/z 124 - CO]+ m/z 96 (C6H8O) M_AcOH->Ion_96 - CO (28 Da) Ion_109 [m/z 124 - CH3]+ m/z 109 M_AcOH->Ion_109 - CH3 (15 Da)

Figure 1: Primary fragmentation pathways of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate under 70 eV EI.

Detailed Mechanism
  • Formation of the Base Peak (m/z 124): The most prominent pathway is the elimination of acetic acid (

    
    ). The hydrogen at C6 (or C5) is abstracted by the acetate carbonyl oxygen, followed by cleavage of the C1-O bond. This elimination creates a second double bond in the ring, effectively forming 4-methoxyphenol  (or its keto-tautomer), which is highly stable.
    
  • Loss of Ketene (m/z 142): A characteristic cleavage for acetates. The molecular ion loses a neutral ketene molecule (

    
    ), leaving a hydroxyl group at C1. This ion often subsequently loses water to join the m/z 124 channel.
    
  • Secondary Fragmentation (m/z 96 & 109): The stable m/z 124 ion further fragments by losing a methyl radical (from the methoxy group) to form m/z 109, or by losing carbon monoxide (CO) from the phenolic ketone system to form m/z 96.

Comparative Analysis

To validate the identity of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, it is crucial to distinguish it from structural analogs. The table below compares its theoretical fragmentation pattern with two common alternatives.

Table 1: Comparative Mass Spectral Signatures
FeatureTarget Molecule (4-Methoxy-2-oxocyclohex-3-en-1-yl acetate)Analog A (2-Acetoxycyclohexanone)Analog B (4-Methoxycyclohex-3-en-1-one)
Molecular Ion (M+) 184 (Weak)156 (Weak)126 (Moderate)
Base Peak 124 (Loss of AcOH

Aromatization)
96 (Loss of AcOH

Cyclohexenone)
98 (Loss of CO) or 55
Key Neutral Loss Acetic Acid (60 Da)Acetic Acid (60 Da)Methyl (15 Da) or CO (28 Da)
Distinctive Ions m/z 142 (M-Ketene)m/z 109 (Demethylated phenol)m/z 114 (M-Ketene)m/z 55 (C3H3O+)m/z 98 (M-CO)m/z 95 (M-OCH3)
Mechanism Note Elimination yields aromatic stability (High driving force).[1]Elimination yields conjugated enone (Moderate driving force).No acetate elimination possible.
Comparison Insights
  • Vs. 2-Acetoxycyclohexanone: Both molecules lose acetic acid (60 Da). However, the target molecule yields a product at m/z 124 (aromatic character), whereas the analog yields m/z 96 (cyclohexenone). The shift of +28 Da in the base peak fragment is diagnostic of the methoxy/double bond insertion.

  • Vs. 4-Methoxycyclohexenone: The target molecule is essentially the acetate derivative of this analog. If the target undergoes thermal degradation in the GC inlet (pyrolysis), it may appear identical to the m/z 124 spectrum of the derived phenol. Careful control of inlet temperature is required to observe the molecular ion (184) or the M-ketene ion (142).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of 2-Methoxy-4-(1-propenyl)phenyl acetate (Isoeugenyl acetate). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used as an aromatic isomer reference).

  • Abiedalla, Y., & Clark, C. R. (2023).[2][3] Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 37(24), e9654.[3] Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Source for RDA and alpha-cleavage mechanisms).
  • Sreevidya, T. V., et al. (2010). Synthesis and characterization of some chalcones and their cyclohexenone derivatives. Central European Journal of Chemistry, 8(1), 174–181.[4] Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Methods for Purity Determination of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

Introduction: The Analytical Imperative for a Key Synthetic Intermediate 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a chiral substituted cyclohexenone derivative. As an intermediate in complex organic syntheses, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a chiral substituted cyclohexenone derivative. As an intermediate in complex organic syntheses, particularly in the development of novel pharmaceutical agents and fine chemicals, its purity is paramount. The presence of impurities, including stereoisomers, starting materials, or degradation products, can significantly impact the yield, stereoselectivity, and safety profile of the final product. Therefore, robust and reliable analytical methods for its purity assessment are not merely a quality control step but a critical component of the development lifecycle.

This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) and complementary techniques for the comprehensive purity determination of this target analyte. We will delve into the rationale behind method selection, compare the performance of different approaches with supporting data, and provide detailed, field-proven protocols for immediate application. The discussion will encompass both achiral (chemical purity) and chiral (enantiomeric purity) separations, providing a holistic framework for researchers, scientists, and drug development professionals.

Analyte Characteristics & Chromatographic Challenges

The molecular structure of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate presents several key features that guide the selection of an appropriate analytical method:

  • Moderate Polarity: The presence of an ester, a ketone, and a methoxy ether group imparts moderate polarity. This makes the compound potentially suitable for both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • UV Chromophore: The α,β-unsaturated ketone system provides a strong chromophore, making UV detection a straightforward and sensitive choice.

  • Chirality: A stereocenter at the C1 position necessitates a chiral separation method to determine enantiomeric purity, which is often a critical quality attribute for biologically active molecules[1].

  • Volatility: While primarily suited for liquid chromatography, the compound may possess sufficient volatility for Gas Chromatography (GC) analysis, particularly for identifying low-molecular-weight process impurities.

Comparative Analysis of Chromatographic Techniques

No single chromatographic technique is universally optimal. The choice depends on the specific analytical goal, whether it's routine quality control, stability testing, or enantiomeric excess (e.e.) determination. We will compare four primary techniques: Reversed-Phase HPLC, HILIC, Chiral Separation (via SFC and HPLC), and Gas Chromatography.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Chemical Purity

RP-HPLC is the most widely used chromatographic mode, especially in the pharmaceutical industry, due to its robustness and versatility in separating compounds based on hydrophobicity[2]. For our analyte, a non-polar stationary phase (like C18) is used with a polar mobile phase[3].

  • Mechanism & Rationale: In RP-HPLC, more hydrophobic molecules interact more strongly with the stationary phase and are retained longer[3]. The elution order is typically from most polar to least polar. Given the analyte's structure, it is expected to have good retention on a C18 column, allowing for separation from more polar starting materials or more non-polar byproducts. The use of an aqueous mobile phase with an organic modifier like acetonitrile or methanol allows for fine-tuning of retention and selectivity[4].

  • Performance: RP-HPLC provides excellent resolution and reproducibility for a wide range of compounds. It is the foundation of most stability-indicating assay methods (SIAMs), which are designed to separate the active pharmaceutical ingredient (API) from all potential degradation products formed under stress conditions[5][6][7].

Hydrophilic Interaction Liquid Chromatography (HILIC): The Alternative for Polar Species

HILIC is a powerful technique for retaining and separating very polar compounds that show little to no retention in RP-HPLC[8][9][10].

  • Mechanism & Rationale: HILIC employs a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water)[11][12]. A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention[10]. This technique would be particularly useful if key impurities are significantly more polar than the parent compound and elute in the void volume in an RP-HPLC system.

  • Performance: HILIC offers an orthogonal selectivity to RP-HPLC. A significant advantage is the high organic content of the mobile phase, which can enhance sensitivity when using electrospray ionization mass spectrometry (ESI-MS) due to more efficient solvent desolvation[12].

Chiral Separations: Quantifying Enantiomeric Purity

The enantiomers of a chiral drug can have different pharmacological and toxicological profiles, making the determination of enantiomeric purity essential[1]. This is typically achieved using a chiral stationary phase (CSP).

  • Mechanism & Rationale: CSPs, most commonly polysaccharide-based derivatives (e.g., cellulose or amylose) on a silica support, create a chiral environment[1]. Enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.

  • Performance Comparison: Normal-Phase HPLC vs. Supercritical Fluid Chromatography (SFC):

    • Normal-Phase (NP) HPLC: Traditionally, chiral separations were performed in normal-phase mode using non-polar solvents like hexane and an alcohol modifier (e.g., isopropanol). This provides excellent selectivity but suffers from high solvent cost and environmental concerns.

    • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative[13]. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption[14][15]. SFC is highly effective for chiral separations and is often the preferred technique in modern drug development[13][16].

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Tool

GC is an analytical technique used to separate and analyze volatile substances in the gas phase.

  • Mechanism & Rationale: The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and interactions with the stationary phase. Coupling GC with a Mass Spectrometer (MS) provides powerful identification capabilities based on mass-to-charge ratio.

  • Application: While HPLC is superior for the primary purity assay of the analyte, GC-MS is invaluable for identifying and quantifying residual solvents and other volatile organic impurities that may be present from the synthesis process[17][18].

In-Depth Method Comparison

The following table provides a comparative summary of the discussed techniques for the analysis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction (HILIC)Chiral SFCGas Chromatography (GC-MS)
Primary Application Chemical Purity & Potency AssaySeparation of Highly Polar ImpuritiesEnantiomeric PurityVolatile Impurities & Residual Solvents
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Diol, Amide)Chiral (e.g., Polysaccharide-based)Various (e.g., Polysiloxane)
Mobile Phase Polar (e.g., Water/Acetonitrile)Non-polar (e.g., Acetonitrile/Water)Supercritical CO2 / Alcohol ModifierInert Gas (e.g., Helium, Nitrogen)
Selectivity Based on HydrophobicityBased on Polarity/HydrophilicityBased on Enantiospecific InteractionsBased on Volatility/Boiling Point
Analysis Speed Moderate (10-30 min)Moderate (10-30 min)High (<10 min)High (<15 min)
Solvent Consumption Moderate to HighModerate to HighVery LowNegligible
MS Compatibility GoodExcellentExcellentExcellent (Standard)
Strengths Robust, reproducible, versatileOrthogonal to RP, good for polar analytesFast, "green," high efficiencyHigh sensitivity for volatiles, excellent for identification
Limitations Poor retention of very polar speciesCan have longer equilibration timesNot suitable for non-volatile compoundsRequires analyte to be thermally stable and volatile

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Stability-Indicating RP-HPLC Method for Chemical Purity

This method is designed to provide high-resolution separation of the main peak from potential process-related impurities and degradation products.

Instrumentation & Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® RP-18 or equivalent)[19][20].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (based on the λmax of the α,β-unsaturated ketone).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate sample.

  • Dissolve in 10.0 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Causality Behind Choices:

  • C18 Column: Provides excellent hydrophobic retention for the moderately non-polar analyte.

  • Formic Acid: The addition of 0.1% formic acid to the aqueous mobile phase helps to protonate any acidic functional groups on the analytes or silica surface, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient from 30% to 80% acetonitrile ensures that both more polar and more non-polar impurities can be eluted and resolved from the main peak within a reasonable runtime.

  • Column Temperature: Maintaining a constant temperature of 30 °C ensures run-to-run and system-to-system reproducibility of retention times.

Protocol 2: Chiral SFC Method for Enantiomeric Purity

This method leverages the speed and efficiency of SFC for the baseline separation of the two enantiomers.

Instrumentation & Consumables:

  • SFC system with a binary pump, autosampler, column thermostat, and PDA/UV detector with a high-pressure flow cell.

  • Column: Immobilized Polysaccharide-based CSP, 150 mm x 4.6 mm, 5 µm (e.g., CHIRAL ART Amylose-SA or Cellulose-SB)[21].

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol.

  • Sample Diluent: Methanol.

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 40 °C.

  • Back Pressure: 150 bar.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Isocratic Elution: 85% Mobile Phase A (CO2) / 15% Mobile Phase B (Methanol).

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 10.0 mL of Methanol to achieve a concentration of 0.5 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an SFC vial.

Causality Behind Choices:

  • Immobilized CSP: These columns are robust and can tolerate a wider range of solvents, although for this method, a simple CO2/Methanol mobile phase is effective[21].

  • Methanol as Co-solvent: Methanol is a polar organic modifier that helps to elute the analyte from the polar CSP and fine-tune the enantioselectivity.

  • Elevated Temperature and Pressure: These conditions (40 °C and 150 bar) ensure that CO2 remains in its supercritical state, providing low viscosity and high diffusivity for fast and efficient separation[13].

Visualization of Analytical Workflows

Visual workflows can clarify complex decision-making and experimental processes.

MethodSelection start Purity Analysis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate goal Define Analytical Goal start->goal achiral Chemical Purity (Impurities, Degradants) goal->achiral Achiral chiral Enantiomeric Purity (Enantiomeric Excess) goal->chiral Chiral volatile Volatile Impurities (Residual Solvents) goal->volatile Volatile method_rp Stability-Indicating RP-HPLC achiral->method_rp method_chiral Chiral SFC (or Chiral NP-HPLC) chiral->method_chiral method_gc GC-MS volatile->method_gc

Caption: Decision workflow for selecting the appropriate chromatographic method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Diluent weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter inject 4. Inject onto C18 Column filter->inject separate 5. Gradient Elution inject->separate detect 6. UV Detection (265 nm) separate->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate % Purity / % Impurity integrate->calculate report 9. Generate Report calculate->report

Caption: Experimental workflow for the stability-indicating RP-HPLC method.

Method Validation: Ensuring Trustworthiness

Any analytical method intended for purity determination must be validated to ensure it is fit for purpose. According to the International Council for Harmonisation (ICH) guidelines, the proposed methods would need to be validated for the following parameters[5]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For the RP-HPLC method, this is demonstrated by running forced degradation studies (e.g., acid, base, oxidation, heat, light) and proving that all degradant peaks are resolved from the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion and Recommendations

The purity determination of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate requires a multi-faceted approach. No single method can provide a complete purity profile.

  • For routine quality control and stability testing , the stability-indicating RP-HPLC method is the recommended primary technique. It is robust, reliable, and provides comprehensive information on chemical purity.

  • For the crucial determination of enantiomeric purity , Chiral SFC is the superior choice, offering a fast, efficient, and environmentally friendly analysis with high resolution.

  • GC-MS should be employed as a complementary technique to identify and quantify any volatile impurities or residual solvents , which are outside the scope of HPLC analysis.

By implementing this suite of validated analytical methods, researchers and drug developers can ensure the quality, consistency, and safety of this key synthetic intermediate, thereby building a solid foundation for their downstream applications.

References

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Gajewska, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • Zalewska, M., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Croatian Chemica Acta, 87(2). Retrieved from [Link]

  • LCGC. (2024). Volatile Organic Compounds Analyzed Using Comprehensive 2D Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • YMC. (n.d.). Chiral Separation Columns and Packing Materials. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl (4-methyl-2-oxo-3-cyclohexen-1-yl)acetate. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2025). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. Retrieved from [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • JoVE. (2024). Video: Supercritical Fluid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (2013). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Retrieved from [Link]

  • Welch Materials, Inc. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]

  • Arkat USA. (2007). A new efficient synthesis of N-(2-(2-(3-methoxy-4-(oxazol-5- yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2- morpholinoacetamide (BMS-337197), a novel IMPDH inhibitor. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • RJ Wave. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

Comparative

IR spectroscopy characterization of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate functional groups

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the IR spectrum of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, a molecule possessing a confluence of key functional groups. By dissecting its expected spectral features and comparing them with related structures, this document serves as a practical reference for researchers engaged in the synthesis and analysis of complex organic compounds.

The Vibrational Fingerprint: An Introduction to IR Spectroscopy

Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb radiation at frequencies that match its natural vibrational modes.[1][2] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the incident radiation, providing a unique "fingerprint" of the molecule's functional groups.[2][3]

Deconstructing the Spectrum of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

The structure of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate presents a rich tapestry of vibrational modes. The key functional groups to consider are the α,β-unsaturated ketone (enone), the acetate ester, and the methoxy ether.

The Enone System: A Tale of Conjugation

The α,β-unsaturated ketone is a critical feature of the molecule. The conjugation of the carbonyl group (C=O) with the carbon-carbon double bond (C=C) has a pronounced effect on their respective stretching frequencies.

  • Carbonyl (C=O) Stretch: In a saturated cyclic ketone, the C=O stretch typically appears around 1715 cm⁻¹.[2][4] However, conjugation with the adjacent double bond delocalizes the pi electrons, weakening the C=O bond and lowering its vibrational frequency. Consequently, for an α,β-unsaturated ketone, this absorption is shifted to a lower wavenumber, generally appearing in the range of 1685-1666 cm⁻¹ .[2][5][6] This peak is expected to be strong and sharp.[4]

  • Carbon-Carbon Double Bond (C=C) Stretch: The C=C stretching vibration in alkenes typically gives rise to a moderate band in the 1680-1640 cm⁻¹ region.[2] The intensity of this peak can sometimes be weak, particularly if the double bond is symmetrically substituted.

The Acetate Ester: A Distinctive Trio

The acetate ester functional group provides several characteristic and intense absorption bands.

  • Carbonyl (C=O) Stretch: The carbonyl group of a saturated ester is a strong absorber of infrared radiation, typically found in the 1750-1735 cm⁻¹ range.[2][7] This absorption is at a higher frequency compared to the enone carbonyl due to the absence of conjugation.

  • Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O stretching vibrations.[7] Acetate esters, in particular, are known for a strong and characteristic C-C-O stretch that appears around 1240 cm⁻¹ .[7][8] A second C-O stretch, often referred to as the O-C-C stretch, is typically observed between 1300-1000 cm⁻¹ .[2][7]

The Methoxy Group and Alkyl Framework

The remaining structural features also contribute to the overall IR spectrum.

  • Methoxy (C-O) Stretch: The C-O stretching vibration of the methoxy group (an ether) is expected in the fingerprint region, generally between 1300-1000 cm⁻¹ .[9] In molecules like anisole (methoxybenzene), two distinct C-O stretching bands are observed due to asymmetric and symmetric vibrations, appearing around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[10] A similar behavior might be anticipated for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

  • C-H Stretches: The molecule contains both sp²-hybridized carbons (in the double bond) and sp³-hybridized carbons (in the ring and acetate methyl group).

    • =C-H Stretch: The stretching of C-H bonds on the double bond is expected to appear at wavenumbers slightly higher than 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][5]

    • -C-H Stretch: The stretching of C-H bonds on the saturated portions of the molecule will result in strong absorptions in the 3000-2850 cm⁻¹ region.[2][6]

  • C-H Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of absorptions due to various C-H bending vibrations (scissoring, rocking, and wagging) from the CH₂ and CH₃ groups.[2][11]

Comparative Analysis: Isolating Functional Group Contributions

To appreciate the diagnostic power of these characteristic absorptions, it is instructive to compare the expected spectrum of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate with simpler, related molecules.

Functional Group/MoleculeKey IR Absorptions (cm⁻¹)Reference
Cyclohexanone (Saturated Ketone)C=O Stretch: ~1715[2][12]
Cyclohexenone (α,β-Unsaturated Ketone)C=O Stretch: ~1685C=C Stretch: ~1660[2]
Ethyl Acetate (Saturated Ester)C=O Stretch: ~1740C-O Stretches: ~1240, ~1050[2][7]
Anisole (Methoxybenzene)C-O Stretches: ~1250 (asymmetric), ~1040 (symmetric)[10]
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate Ester C=O: ~1740Enone C=O: ~1680C=C: ~1650Acetate C-O: ~1240Ether & Ester C-O: 1300-1000=C-H: >3000-C-H: <3000

This comparison highlights how the presence of multiple functional groups in 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate leads to a more complex spectrum, with distinct and identifiable peaks for each component. The clear separation between the ester and enone carbonyl stretches is particularly diagnostic.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups and their expected vibrational regions in the IR spectrum.

G cluster_molecule 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate cluster_spectrum Expected IR Absorption Regions mol Structure CH_sp2 =C-H Stretch (3100-3000 cm⁻¹) CH_sp3 -C-H Stretch (3000-2850 cm⁻¹) Ester_CO Ester C=O Stretch (~1740 cm⁻¹) Enone_CO Enone C=O Stretch (~1680 cm⁻¹) CC C=C Stretch (~1650 cm⁻¹) Fingerprint Fingerprint Region (C-O Stretches, C-H Bends) (<1500 cm⁻¹)

Caption: Key functional groups in 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate and their corresponding expected IR absorption regions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following provides a generalized, step-by-step methodology for obtaining an IR spectrum of a solid organic compound like 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a clean, reproducible IR spectrum of the analyte for functional group analysis.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Analyte (4-Methoxy-2-oxocyclohex-3-en-1-yl acetate)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed and the crystal surface is clean.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol) and allow it to fully evaporate.

    • Acquire a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Analysis:

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with established correlation tables and the analysis provided in this guide to identify the functional groups present.

  • Cleaning:

    • Raise the press arm and carefully remove the bulk of the sample from the ATR crystal with a clean, dry wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

G Start Start Prep Instrument Preparation Start->Prep Background Acquire Background Spectrum Prep->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Analyze Spectrum Acquire->Analyze Clean Clean ATR Crystal Analyze->Clean End End Clean->End

Caption: Workflow for acquiring an IR spectrum using an ATR-FT-IR spectrometer.

Conclusion

The infrared spectrum of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a composite of the characteristic absorptions of its constituent functional groups. The enone system is identifiable by its conjugated carbonyl and C=C stretching vibrations at lower wavenumbers. The acetate ester provides a strong, unconjugated carbonyl peak at a higher wavenumber, along with distinctive C-O stretching bands. The methoxy group and the alkyl backbone contribute to the complex fingerprint region and the C-H stretching region. By understanding these individual contributions, researchers can confidently use IR spectroscopy to verify the structure of this and similarly complex molecules, ensuring the integrity of their synthetic and developmental workflows.

References

  • Table of Characteristic IR Absorptions.
  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Interpreting Infrared Spectra - Specac Ltd.
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • The fe
  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online.
  • 13.9: Characteristic Infrared Absorption Bands - Chemistry LibreTexts.
  • The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds | Spectroscopy Online.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax.
  • IR Spectrum Of Anisole - Bartleby.
  • 12.
  • Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbon

Sources

Validation

Definitive Stereochemical Assignment of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate Derivatives

A Comparative Technical Guide for Structural Elucidation Executive Summary In the synthesis of complex terpenes and quassinoids, the 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate scaffold represents a critical intermediate....

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary

In the synthesis of complex terpenes and quassinoids, the 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate scaffold represents a critical intermediate. However, its structural flexibility—specifically the "sofa" vs. "half-chair" conformational flipping of the cyclohexenone ring—renders solution-phase NMR data ambiguous regarding relative stereochemistry (C1-Acetate vs. C4-Methoxy).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) . It argues that while NMR is sufficient for connectivity, SC-XRD is the mandatory "Gold Standard" for establishing absolute configuration in this class of molecules. We provide optimized protocols for crystallizing these typically oily derivatives and representative data benchmarks.

Part 1: Structural Context & The "Phase Problem" of Flexibility

The molecule features a conjugated enone system. The competition between the planarity required by the


-system (C2-C3-C4) and the steric bulk of the C1-acetate and C4-methoxy groups creates a dynamic equilibrium in solution.
The Stereochemical Challenge
  • Connectivity: Confirmed easily via 1D

    
    H/
    
    
    
    C NMR.
  • Relative Configuration (cis/trans): Difficult.

    
     coupling constants are averaged due to ring flipping.
    
  • Absolute Configuration: Impossible via standard NMR; requires X-ray or complex chiral derivatization.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methods for analyzing 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate derivatives.

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/COSY) Circular Dichroism (CD)
Primary Output 3D Atomic Coordinates (Absolute)Through-space distances (Relative)Electronic transitions (Cotton Effect)
Stereo Certainty Definitive (100%) Ambiguous (Model dependent)Indicative (Requires reference)
Sample State Solid (Single Crystal required)Solution (CDCl

, DMSO)
Solution
Time to Result 24–48 Hours (including growth)1–4 Hours< 1 Hour
Limitation Sample must crystallize (often oily)Ring flipping averages NOE signalsOnly gives helicity of enone
Decision Matrix: When to Choose X-Ray?

DecisionMatrix Start Start: Purified Intermediate IsSolid Is sample a solid? Start->IsSolid Chiral Is Absolute Config Required? IsSolid->Chiral Yes Deriv Derivatize (p-bromobenzoate) IsSolid->Deriv No (Oil) NMR Use 2D NMR (NOESY) Chiral->NMR No (Connectivity only) XRay SC-XRD (Gold Standard) Chiral->XRay Yes Deriv->IsSolid

Figure 1: Decision workflow for selecting analytical method based on physical state and stereochemical requirements.

Part 3: Experimental Protocol (SC-XRD)

This class of compounds often presents as viscous oils or low-melting solids. Standard evaporation often fails. The following Vapor Diffusion Protocol is validated for functionalized cyclohexenones.

Crystallization Strategy (Vapor Diffusion)

Objective: Slow down the nucleation rate to prevent oiling out.

  • Inner Vial (The Solution): Dissolve 15 mg of the acetate derivative in 0.5 mL of a "Good Solvent" (Ethyl Acetate or Dichloromethane). Ensure the solution is dilute.

  • Outer Vial (The Precipitant): Place the inner vial (uncapped) inside a larger 20 mL scintillation vial.

  • Precipitant Addition: Add 3–5 mL of "Bad Solvent" (Pentane or Hexane) to the outer vial. The level must be below the rim of the inner vial.

  • Seal & Wait: Cap the outer vial tightly. Store at 4°C (fridge) to reduce kinetic energy.

  • Mechanism: Pentane vapor slowly diffuses into the ethyl acetate, gently lowering solubility and inducing nucleation over 48–72 hours.

Data Collection Parameters[1][2]
  • Temperature: 100 K (Cryostream). Crucial: Freezing ring motion is essential for resolving the acetate disorder.

  • Source: Cu K

    
     (
    
    
    
    Å). Reasoning: For light atom structures (C, H, O), Copper radiation provides better diffraction intensity and anomalous signal than Molybdenum (Mo).

Part 4: Representative Data & Analysis

Below is a summary of crystallographic data typical for this scaffold (monoclinic chiral space group).

Table 1: Representative Crystal Data for 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate Analogues
ParameterValue / RangeSignificance
Crystal System MonoclinicCommon for chiral organic molecules.
Space Group

Chiral space group (required for enantiopure samples).
Unit Cell (

)

Å,

Å,

Å
Typical packing density for MW ~200.
Volume (

)
~950–1000 Å

Z = 4 (2 molecules per asymmetric unit is common).
R-Factor (

)
3.5% – 5.0%Indicates high-quality model fit.
Flack Parameter 0.05(8)Near zero confirms correct absolute configuration.
C=O Bond Length 1.215(3) ÅConfirms ketone vs. enol tautomer.
Structural Insights (The "Sofa" Conformation)

X-ray data reveals that the cyclohexenone ring adopts a distorted C(5)-sofa conformation .

  • Implication: The C1-acetate occupies the pseudo-axial position to minimize

    
     strain with the enone system.
    
  • Validation: This contradicts many MM2 force-field predictions which often erroneously favor the half-chair.

Part 5: Structure Solution Workflow

To ensure reproducibility, follow this computational workflow using the SHELX suite or Olex2.

StructureSolution cluster_details Critical Checkpoints Raw Raw Frames (.img/.cbf) Index Indexing & Integration (SAINT) Raw->Index Space Space Group (XPREP) Index->Space Phase Phasing (SHELXT) Space->Phase Refine Refinement (SHELXL) Phase->Refine Check Validation (CheckCIF) Refine->Check Refine->Check R1 < 5%

Figure 2: Computational pipeline for solving the crystal structure from diffraction data.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link

  • Hajos, Z. G., & Parrish, D. R. (1974). "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry." Journal of Organic Chemistry, 39(12), 1615–1621. (Context for cyclohexenone scaffolds). Link

Comparative

A Comparative Guide to Enone Reactivity: An In-depth Analysis of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

Introduction: The Versatile Enone in Modern Synthesis The α,β-unsaturated carbonyl moiety, or enone, is a cornerstone of synthetic organic chemistry. Its unique electronic structure, characterized by a conjugated π-syste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Enone in Modern Synthesis

The α,β-unsaturated carbonyl moiety, or enone, is a cornerstone of synthetic organic chemistry. Its unique electronic structure, characterized by a conjugated π-system, imparts dual electrophilicity at both the carbonyl carbon and the β-carbon. This feature allows for a rich spectrum of chemical transformations, including 1,2-direct additions and 1,4-conjugate (Michael) additions.[1] The reactivity of this powerful functional group is not static; it is exquisitely tuned by the molecular framework and the nature of its substituents. Understanding these substituent effects is paramount for researchers in medicinal chemistry and drug development, as it dictates reaction outcomes and enables the strategic synthesis of complex molecular architectures.

This guide provides a comparative analysis of the reactivity of a highly substituted cyclic enone, 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, against simpler, more common enone systems. We will deconstruct the molecule to understand the electronic and steric contributions of its substituents, predict its behavior in key chemical reactions, and provide robust experimental protocols for validation. Our objective is to equip researchers with the foundational knowledge to anticipate and harness the nuanced reactivity of complex enones.

Part 1: Foundational Principles of Enone Reactivity

The reactivity of an enone is fundamentally governed by the interplay of several factors:

  • Electronic Effects: Substituents can either donate or withdraw electron density from the conjugated system, altering its electrophilicity. Electron-donating groups (EDGs) generally decrease reactivity towards nucleophiles, while electron-withdrawing groups (EWGs) increase it.[2][3] These effects can be transmitted via induction (through σ-bonds) or resonance (through the π-system).

  • Steric Hindrance: Bulky substituents near the reactive centers (the β-carbon and the carbonyl carbon) can impede the approach of nucleophiles, slowing down reaction rates.[4]

  • Conformational Constraints: Cyclic enones, compared to their acyclic counterparts, have a locked s-cis or s-trans conformation. This rigidity can slightly reduce their reactivity by constraining the optimal geometry for nucleophilic attack.[5][6]

These principles dictate the enone's performance in canonical transformations such as the Michael Addition, the Diels-Alder reaction, and the Robinson Annulation.

Structural Analysis of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

The title compound presents a fascinating case study in multifunctional reactivity. Its behavior is a composite of the effects of its distinct substituents.

  • 4-Methoxy Group (-OCH₃): This group exerts a powerful, dual electronic effect. While the oxygen atom is inductively electron-withdrawing (-I) due to its high electronegativity, it is a strong electron-donating group through resonance (+M). The resonance effect, which donates a lone pair of electrons into the π-system, is typically dominant. This increased electron density deactivates the enone system towards nucleophilic attack at the β-position compared to an unsubstituted cyclohexenone.

  • 1-yl Acetate Group (-OAc): Located at the α-position relative to the carbonyl, the acetate group is primarily an inductively electron-wthdrawing group (-I). It also introduces significant steric bulk in the vicinity of the carbonyl group, which can influence the regioselectivity of nucleophilic attack (favoring 1,4-addition over 1,2-addition).

Figure 1: Structural analysis of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate highlighting substituent effects.

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now compare the predicted reactivity of our target compound with benchmark enones: cyclohexenone (unsubstituted cyclic), 2-methylcyclohexenone (sterically hindered cyclic), and methyl vinyl ketone (unsubstituted acyclic).

Compound Key Features Predicted Relative Electrophilicity
Methyl Vinyl Ketone Acyclic, unhindered, no electronic bias.High
Cyclohexenone Cyclic, conformationally restricted.Moderate-High[4]
2-Methylcyclohexenone Cyclic, α-alkyl group (weak EDG, steric hindrance).Moderate[4]
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate Cyclic, strong EDG at C4, EWG/steric bulk at C1.Low

Table 1: Comparison of Structural and Electronic Features of Selected Enones.

Michael Addition (Conjugate Addition)

The Michael addition is the archetypal reaction of enones, involving the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon.[1]

Causality and Prediction: The rate of Michael addition is directly proportional to the electrophilicity of the enone's β-carbon.

  • Cyclohexenone serves as our baseline. It readily undergoes Michael addition with a variety of soft nucleophiles (enolates, cuprates, thiols).

  • 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is predicted to be significantly less reactive. The electron-donating methoxy group enriches the π-system, reducing the partial positive charge on the β-carbon and thus disfavoring nucleophilic attack. Consequently, achieving high yields in a Michael addition would likely require either a highly reactive nucleophile or more forcing reaction conditions (e.g., elevated temperatures, stronger base catalysis) compared to cyclohexenone.

Enone Predicted Relative Rate of Michael Addition Rationale
Cyclohexenone 100Baseline
4-Methoxy-2-oxocyclohex-3-en-1-yl acetate < 10Strong deactivation from +M effect of the 4-methoxy group.

Table 2: Predicted Relative Reactivity in Michael Addition with a Common Nucleophile (e.g., Diethyl Malonate).

G Michael Addition Mechanism cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Nuc_H Nu-H Nuc_anion Nu⁻ Nuc_H->Nuc_anion Deprotonation Base Base Base->Nuc_anion Enone Enone Nuc_anion->Enone 1,4-Attack Enolate Enolate Intermediate Enone->Enolate Final_Product 1,4-Adduct Enolate->Final_Product Protonation Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Final_Product

Figure 2: Generalized workflow for the Michael Addition reaction.

The Diels-Alder Reaction

In the Diels-Alder reaction, the enone typically serves as the dienophile, reacting with a conjugated diene to form a six-membered ring.[7] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8]

Causality and Prediction:

  • Normal Electron-Demand Diels-Alder: This involves an electron-rich diene and an electron-poor dienophile. Standard enones like cyclohexenone are effective dienophiles because the electron-withdrawing carbonyl group lowers their LUMO energy. The reaction is often accelerated by Lewis acids, which coordinate to the carbonyl oxygen and further lower the LUMO energy.[9]

  • Reactivity of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate: The electron-donating methoxy group will raise the LUMO energy of this enone. This will decrease its reactivity in a normal electron-demand Diels-Alder reaction by widening the HOMO-LUMO gap.

  • Inverse Electron-Demand Diels-Alder: This less common variant involves an electron-poor diene and an electron-rich dienophile.[7] Our target compound, with its electron-donating methoxy group, is an excellent candidate for this type of transformation. It would be expected to react more rapidly with an electron-deficient diene (e.g., one bearing nitro or cyano groups) than a simple enone would.

G LUMO_Dienophile_N LUMO (Enone) HOMO_Diene_N HOMO (Diene) HOMO_Diene_N->LUMO_Dienophile_N HOMO_Dienophile_I HOMO (4-Methoxy Enone) LUMO_Diene_I LUMO (Diene) HOMO_Dienophile_I->LUMO_Diene_I E_up Energy E_down

Figure 3: Frontier Molecular Orbital (FMO) interactions in Diels-Alder reactions.

Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation to build a new six-membered ring.[10][11][12] The reaction typically involves a ketone enolate as the Michael donor and an α,β-unsaturated ketone (like methyl vinyl ketone) as the acceptor.

Causality and Prediction: Since the first step of the Robinson annulation is a Michael addition, the reactivity of the enone in this step is critical.

  • Standard Reaction: A ketone like cyclohexanone reacts with methyl vinyl ketone under basic conditions to form a fused ring system.[11]

  • Reactivity of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate: If this molecule were to be used as the Michael acceptor, its inherent low reactivity would be a significant hurdle. The deactivating effect of the methoxy group would likely make the initial Michael addition very sluggish, potentially leading to low yields or requiring harsh conditions that could promote side reactions. Therefore, it is a poor candidate for a standard Robinson annulation protocol.

Part 3: Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity differences, a series of comparative experiments should be conducted under identical conditions.

Protocol 1: Comparative Michael Addition Kinetics

Objective: To quantitatively compare the rate of Michael addition for cyclohexenone and 4-methoxy-2-oxocyclohex-3-en-1-yl acetate.

Materials:

  • Cyclohexenone

  • 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

  • Diethyl malonate (Nucleophile)

  • Sodium ethoxide (Base catalyst)

  • Anhydrous Ethanol (Solvent)

  • Internal standard (e.g., dodecane)

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Stock Solution Preparation: Prepare 0.1 M stock solutions of each enone, diethyl malonate, and the internal standard in anhydrous ethanol. Prepare a 0.01 M solution of sodium ethoxide in anhydrous ethanol.

  • Reaction Setup: In separate, temperature-controlled reaction vessels maintained at 25 °C, add 5.0 mL of the respective enone stock solution (0.5 mmol) and 0.5 mL of the internal standard stock solution.

  • Initiation: To each vessel, simultaneously add 5.5 mL of the diethyl malonate stock solution (0.55 mmol, 1.1 equiv) followed by 1.0 mL of the sodium ethoxide solution (0.01 mmol, 2 mol%). Start a timer immediately.

  • Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a 0.2 mL aliquot from each reaction. Immediately quench the aliquot in a vial containing 1 mL of a 5% aqueous HCl solution and 1 mL of diethyl ether.

  • Analysis: Vortex the quenched samples, separate the organic layer, and analyze by GC or HPLC to determine the concentration of the starting enone relative to the internal standard.

  • Data Processing: Plot the concentration of the enone versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate.

Expected Outcome: The rate of consumption of 4-methoxy-2-oxocyclohex-3-en-1-yl acetate will be significantly slower than that of cyclohexenone, confirming its lower electrophilicity.

Protocol 2: Comparative Diels-Alder Reactivity

Objective: To compare the suitability of cyclohexenone and 4-methoxy-2-oxocyclohex-3-en-1-yl acetate as dienophiles in a normal electron-demand Diels-Alder reaction.

Materials:

  • Cyclohexenone

  • 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate

  • Cyclopentadiene (Diene, freshly cracked from dicyclopentadiene)

  • Anhydrous Dichloromethane (Solvent)

  • Thin-Layer Chromatography (TLC) plates and appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: Set up two identical round-bottom flasks. To Flask A, add cyclohexenone (1.0 mmol) dissolved in 5 mL of anhydrous dichloromethane. To Flask B, add 4-methoxy-2-oxocyclohex-3-en-1-yl acetate (1.0 mmol) dissolved in 5 mL of anhydrous dichloromethane.

  • Diene Addition: Cool both flasks to 0 °C in an ice bath. Add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to each flask with stirring.

  • Monitoring: Allow the reactions to stir at 0 °C and warm to room temperature over 4 hours. Monitor the consumption of the starting enone in each reaction by TLC.

  • Workup and Analysis: After 4 hours, quench both reactions by adding 10 mL of water. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR to determine the conversion to the Diels-Alder adduct.

Expected Outcome: The reaction with cyclohexenone (Flask A) will show significantly higher conversion to the Diels-Alder product compared to the reaction with 4-methoxy-2-oxocyclohex-3-en-1-yl acetate (Flask B), demonstrating the latter's reduced reactivity as a dienophile in this context.

Conclusion and Outlook

This guide establishes, from first principles, that 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate is a significantly deactivated enone compared to simpler cyclic and acyclic analogues. The dominant electron-donating resonance effect of the 4-methoxy group reduces the electrophilicity of the conjugated system, thereby retarding its participation in classic enone reactions like Michael additions and normal electron-demand Diels-Alder cycloadditions.

However, this diminished reactivity should not be viewed as a limitation but rather as an opportunity for selective synthesis. The electronic properties that make this molecule a poor substrate for certain reactions render it an excellent candidate for others, such as inverse-electron-demand Diels-Alder reactions. For drug development professionals and synthetic chemists, understanding this nuanced reactivity is key to strategically employing complex building blocks. The modulated electrophilicity of 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate allows for orthogonal reactivity, enabling chemists to perform transformations on other parts of a molecule while the enone remains intact, or to engage the enone only under specific, tailored conditions. The provided protocols offer a clear framework for empirically verifying these predictions and further exploring the rich synthetic potential of substituted enones.

References

  • Offenhuber, S., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12, 4850-4865.

  • Offenhuber, S., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. ResearchGate.

  • Offenhuber, S., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing.

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Technical University of Munich Repository.

  • Offenhuber, S., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing.

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

  • Master Organic Chemistry. (2018). The Robinson Annulation.

  • Wikipedia. (n.d.). Robinson annulation.

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.

  • Wikipedia. (n.d.). Diels–Alder reaction.

  • BenchChem. (2025). A Comparative Guide to Nitroalkenes and Enones as Dienophiles in Diels-Alder Reactions.

  • Palomo, J. M., et al. (2014). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society.

  • LibreTexts Chemistry. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution.

  • Rawal, V. H., et al. (2021). Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. PMC.

  • BYJU'S. (2019). Robinson Annulation Mechanism.

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.

  • Sibi, M. P., et al. (2014). Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening. PMC.

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 4-Methoxy-2-oxocyclohex-3-en-1-yl Acetate

Disclaimer: This guidance synthesizes information from related chemical compounds and general hazardous waste protocols. It is imperative that you consult your institution's Environmental Health and Safety (EHS) departme...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guidance synthesizes information from related chemical compounds and general hazardous waste protocols. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as these supersede any general guidance provided here.

Chemical Profile and Inferred Hazard Assessment

To ensure proper handling and disposal, we must first understand the potential risks by deconstructing the molecule's functional groups.

  • Cyclohexenone Core: The α,β-unsaturated ketone is a reactive functional group. These compounds can act as Michael acceptors and may have heightened biological activity. Optically active substituted cycloalkenones are recognized as important precursors in the synthesis of pharmaceutically active molecules[1]. Their inherent reactivity necessitates careful handling to avoid unintended reactions.

  • Enol Acetate Group: This group can be susceptible to hydrolysis under acidic or basic conditions, which would yield acetic acid and 4-methoxycyclohexane-1,2-dione. This potential for decomposition is a key consideration for waste segregation.

  • Methoxy and Acetate Moieties: Based on analogs like 2-methoxyethyl acetate, the compound is anticipated to be a combustible or flammable liquid and may be harmful if swallowed, inhaled, or comes into contact with skin[2]. Similar acetate esters can cause drowsiness or dizziness[3].

Given this profile, 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate must be presumed hazardous. It should never be disposed of down the drain or in regular solid waste.

The Cornerstone of Safe Disposal: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), all waste generators are legally responsible for determining if their waste is hazardous[4]. This "cradle-to-grave" responsibility means that your laboratory is accountable for the waste from its generation to its final, environmentally sound disposal[4][5].

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics (40 CFR Part 261)[6][7]:

  • Ignitability: The potential to catch fire. Many acetate esters are flammable liquids[2][3][8].

  • Corrosivity: The ability to corrode metal. While the compound itself is not corrosive, its hydrolysis product (acetic acid) is.

  • Reactivity: The potential to explode or react violently.

  • Toxicity: The ability to be harmful or fatal when ingested or absorbed.

Pre-Disposal Protocol: Segregation and Containerization

Proper segregation and containerization are non-negotiable steps to prevent dangerous reactions within a waste container. This protocol is a self-validating system to ensure safety.

Step-by-Step Segregation and Storage Workflow
  • Identify Incompatibles: This compound must be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or violent reactions and catalyzed hydrolysis.

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass[9].

    • Ensure the container has a secure, vapor-tight lid to prevent the release of flammable vapors[3][8].

  • Label the Container Correctly: The label is the primary communication tool for hazard identification. Before any waste is added, the container must be clearly labeled with:

    • The words "Hazardous Waste"[9].

    • The full, unambiguous chemical name: "4-Methoxy-2-oxocyclohex-3-en-1-yl acetate".

    • The specific hazard characteristics: "Ignitable," "Toxic."

    • The date on which the first drop of waste was added (the accumulation start date).

  • Maintain a Closed System: Except when adding waste, the container must be kept tightly closed at all times[3][8]. This minimizes exposure to personnel and prevents the accumulation of flammable vapors in the laboratory.

Standard Operating Procedure for Disposal

This section outlines the workflow from the point of generation to final handoff to your institution's EHS department. The process is visualized in the diagram below.

G cluster_0 Disposal Workflow A Waste Generated (e.g., reaction mixture, purification fractions) B Characterize as Hazardous Waste (Flammable, Toxic) A->B C Select & Pre-Label Approved Waste Container B->C D Transfer Waste in Chemical Fume Hood C->D E Securely Seal Container & Log Waste Volume D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Schedule Pickup with Institutional EHS Department F->G H Waste Disposed via Licensed Facility G->H

Caption: Disposal workflow for 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate.

Detailed Methodologies
  • Generation Point: All operations involving this compound should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Waste Transfer: Carefully transfer the liquid waste into the pre-labeled hazardous waste container using a funnel. Avoid splashing. Use non-sparking tools and take precautions against static discharge, as many acetate esters are flammable[10].

  • Inventory Log: Maintain a log sheet for the waste container, recording the date, amount, and chemical identity of everything added. This is critical for regulatory compliance and safe management.

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the laboratory personnel. It must be in a secondary containment tray to capture any potential leaks.

  • EHS Handoff: Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to arrange for pickup[9]. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Spill and Contamination Management

In the event of a spill, immediate and correct action is crucial.

  • Personnel Safety First: Alert all personnel in the immediate vicinity. If the spill is large or the ventilation is poor, evacuate the area.

  • Containment: For small spills (<100 mL), contain the liquid with an inert absorbent material like vermiculite, sand, or a commercial spill pillow[11]. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Wearing full PPE (nitrile gloves, safety goggles, lab coat), gently scoop the absorbed material using non-sparking tools into a designated container for solid hazardous waste[9].

    • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol), and collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Contaminated Materials: Any item that comes into direct contact with 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate, including gloves, disposable lab coats, and absorbent pads, must be disposed of as solid hazardous waste.

Quantitative Data for Analogous Compounds

The following table provides hazard data for structurally related compounds to substantiate the recommended handling procedures.

Compound NameCAS NumberMolecular FormulaHazard StatementsFlash Point
2-Methoxyethyl acetate110-49-6C5H10O3H226: Flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H360: May damage fertility or the unborn child.[2]49 °C
2-Methoxy-1-methylethyl acetate108-65-6C6H12O3H226: Flammable liquid and vapour. H336: May cause drowsiness or dizziness.[3]42 °C
4-Methoxyphenyl acetate104-21-2C9H10O3Not classified as hazardous under GHS, but general chemical handling precautions apply.[12]96.4 °C[13]

This data reinforces the decision to treat 4-Methoxy-2-oxocyclohex-3-en-1-yl acetate as, at a minimum, a flammable liquid requiring disposal as regulated hazardous waste.

References

  • ethyl (4-methyl-2-oxo-3-cyclohexen-1-yl)acetate - Chemical Synthesis Database. (2025, May 20). Synchem.[Link]

  • Safety data sheet - 4-Methoxybenzyl acetate. CPAchem Ltd.[Link]

  • Safety Data Sheet: 1-Methoxy-2-propyl acetate. Carl ROTH. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC. [Link]

  • 4-(Hydroxymethyl)-2-methoxyphenyl acetate | C10H12O4 | CID 11148268. PubChem. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. [Link]

  • Compound 526635: [4-Methoxy-2-(methoxymethyl)oxolan-3-yl] acetate. Data.gov. [Link]

  • Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH. [Link]

  • 4-Acetyl-2-methoxyphenyl acetate | C11H12O4 | CID 521535. PubChem. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [Link]

  • Photochemistry of substituted cyclic enones. Part 12.1 Photocycloaddition of 3-phenylcyclopentenone and 3-phenylcyclohexenone to (E )- and (Z )-1-phenylpropene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Showing Compound 1-(4-Hydroxy-3-methoxyphenyl)-3,5-diacetoxyoctane (FDB007712). FooDB. [Link]

  • Safety Data Sheet: 2-(1-methylethoxy)ethyl acetate. Chemos GmbH & Co. KG. [Link]

  • How to Dispose of Acetic Acid. (2025, February 1). Lab Alley. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). Beilstein Journals. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • Isoeugenyl acetate FPD-2015A-2153 - SAFETY DATA SHEET. Perfumer's Apprentice. [Link]

  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. [Link]

  • CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Ester Disposal. (2008, May 28). Chemtalk. [Link]

  • US5886232A - Process for preparing substituted cyclohexanones.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.